molecular formula C12H18O3 B3097573 Benzyl-PEG1-propanol

Benzyl-PEG1-propanol

Número de catálogo: B3097573
Peso molecular: 210.27 g/mol
Clave InChI: ZDJPMWXVMPGCOC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-(Benzyloxy)ethoxy)propan-1-ol is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It is identified by the CAS Number 131326-24-4 . This compound is typically supplied as a clear liquid and should be stored sealed in a dry environment, ideally at 2-8°C, to maintain its stability and purity . As a benzyloxy-terminated PEG derivative, this alcohol-functionalized compound serves as a valuable building block in organic synthesis and chemical biology research. Its structure features an ether linkage and a terminal hydroxyl group, making it a versatile precursor for further chemical modification, particularly in the development of more complex molecular structures . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers handling this compound should refer to the Safety Data Sheet. The chemical has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(2-phenylmethoxyethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJPMWXVMPGCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Integration of Benzyl-PEG1-Propanol in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing crucial parameters such as solubility, cell permeability, and the stability of the key ternary complex. This technical guide provides an in-depth examination of the use of Benzyl-PEG1-propanol as a linker component in PROTAC design. We will explore the distinct roles of the benzyl and PEG moieties, present quantitative data from relevant examples, detail essential experimental protocols, and provide visual representations of key biological and experimental workflows.

Core Concepts: The Dual Functionality of Benzyl-PEG Linkers

The this compound linker component offers a unique combination of structural features that can be strategically employed in PROTAC design. This linker is composed of a benzyl group, a single polyethylene glycol (PEG) unit, and a propanol-derived chain.

  • The Benzyl Group: Inducing Rigidity and Favorable Interactions The incorporation of a benzyl group introduces a degree of rigidity to the linker.[1][2] This conformational constraint can be advantageous in pre-organizing the PROTAC molecule into a conformation conducive to the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] Furthermore, the aromatic nature of the benzyl group allows for potential π-stacking interactions with amino acid residues, such as tyrosine, on the surface of the E3 ligase or the target protein.[1][2] These non-covalent interactions can significantly enhance the stability of the ternary complex, a key factor for efficient ubiquitination and subsequent degradation of the target protein.

  • The PEG Moiety: Enhancing Solubility and Flexibility Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design due to their ability to improve the physicochemical properties of the molecule.[3] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, increasing the hydrophilicity and aqueous solubility of the often large and hydrophobic PROTACs.[3][4] This enhanced solubility is crucial for improving bioavailability and preventing aggregation. The inherent flexibility of the PEG chain also allows the PROTAC to adopt various conformations, which can be essential for accommodating the topographies of the target protein and the E3 ligase to form a productive ternary complex.[1]

Quantitative Data Presentation

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ACBI1 SMARCA2MV-4-116>90[5][6][7]
SMARCA4MV-4-1111>90[5][6][7]
PBRM1MV-4-1132>90[5][6][7]
SMARCA2NCI-H15683.3Not Reported[8]
PBRM1NCI-H156815.6Not Reported[8]
  • DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

Experimental Protocols

General Synthesis of a PROTAC with a Benzyl-PEG Linker

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the target protein ligand, the E3 ligase ligand, and the linker. Below is a generalized protocol for incorporating a benzyl-PEG linker.

Materials:

  • Target Protein Ligand with a reactive functional group (e.g., amine, carboxylic acid)

  • E3 Ligase Ligand with a reactive functional group (e.g., amine, carboxylic acid)

  • This compound derivative with appropriate functional groups for coupling (e.g., Boc-protected amine and a terminal carboxylic acid)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Deprotection reagents (e.g., TFA for Boc group removal)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Linker Functionalization: The terminal hydroxyl group of this compound can be converted to a more reactive group, such as a tosylate or mesylate, for subsequent coupling reactions. Alternatively, commercially available pre-functionalized Benzyl-PEG linkers can be used.

  • First Coupling Reaction: The functionalized Benzyl-PEG linker is reacted with either the target protein ligand or the E3 ligase ligand. This is typically an amide bond formation reaction using standard peptide coupling reagents. The reaction progress is monitored by TLC or LC-MS. The product is then purified by column chromatography.

  • Deprotection (if necessary): If the linker or the first coupled ligand has a protecting group, it is removed under appropriate conditions.

  • Second Coupling Reaction: The intermediate from the previous step is then coupled with the second ligand (either the E3 ligase ligand or the target protein ligand, respectively). Again, this is often an amide bond formation. The reaction is monitored and the final PROTAC is purified by HPLC to ensure high purity.

  • Characterization: The final PROTAC is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[9][10]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

Ternary Complex Formation Assay

Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex.[12][13][14][15]

Example using Surface Plasmon Resonance (SPR):

Materials:

  • SPR instrument and sensor chips

  • Purified recombinant target protein

  • Purified recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C)

  • PROTAC

  • Running buffer

Procedure:

  • Immobilization: Immobilize the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the binary binding affinity (KD).

  • Ternary Complex Formation: In separate experiments, inject a constant concentration of the E3 ligase complex mixed with a serial dilution of the PROTAC over the immobilized target protein.

  • Data Analysis: The binding responses are measured in real-time. An enhancement in the binding signal in the presence of both the E3 ligase and the PROTAC, compared to the binary interactions, indicates the formation of a ternary complex. The data can be analyzed to determine the cooperativity of ternary complex formation.

Mandatory Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., SMARCA2) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase Ubiquitination Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_workflow Western Blot for PROTAC Efficacy start Start: Cell Culture treatment PROTAC Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis: Quantification of Bands detection->analysis end End: Determine DC50 & Dmax analysis->end

Caption: Experimental workflow for Western Blot analysis.

Logical Relationship Diagram

Linker_Properties_Logic cluster_linker This compound Linker Properties cluster_benzyl_effects Effects of Benzyl Group cluster_peg_effects Effects of PEG Moiety Benzyl Benzyl Group Rigidity Increased Rigidity Benzyl->Rigidity Pi_Stacking Potential π-Stacking Benzyl->Pi_Stacking PEG PEG Moiety Solubility Enhanced Solubility PEG->Solubility Flexibility Increased Flexibility PEG->Flexibility PROTAC_Properties Overall PROTAC Properties Efficacy PROTAC Efficacy PROTAC_Properties->Efficacy Rigidity->PROTAC_Properties Pi_Stacking->PROTAC_Properties Solubility->PROTAC_Properties Flexibility->PROTAC_Properties

Caption: Logic of Benzyl-PEG linker properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl-PEG1-propanol: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of this compound, also known as 3-(benzyloxy)propan-1-ol. It is a valuable bifunctional molecule utilized as a building block in organic synthesis and, notably, as a linker in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, synthesis protocols, and its role in drug discovery.

Chemical Structure and Identifiers

This compound possesses a simple yet versatile structure, featuring a benzyl ether at one end and a primary alcohol at the other, connected by a three-carbon propyl chain. This "PEG1" designation refers to the single ethylene glycol-like unit in its backbone, although it is more accurately a benzyloxy-substituted propanol.

Molecular Structure:

Chemical Identifiers:

  • IUPAC Name: 3-(benzyloxy)propan-1-ol[1]

  • CAS Number: 4799-68-2[2][3][4]

  • Molecular Formula: C₁₀H₁₄O₂[1][2][4]

  • Linear Formula: C₆H₅CH₂O(CH₂)₃OH[3]

  • SMILES: OCCCCOCc1ccccc1[1][3]

  • InChI Key: FUCYABRIJPUVAT-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 166.22 g/mol [2][3][4]
Appearance Colorless to almost colorless clear liquid[1][2]
Density 1.049 g/mL at 25 °C[3][5]
Boiling Point 111-114 °C at 2 mmHg[3][5]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Purity (Typical) ≥97% (GC)[1][2][3]
Refractive Index (nD) 1.5396[6]

Applications in Drug Development and Research

This compound serves as a critical component in several areas of chemical and pharmaceutical research.

  • PROTAC Linker: The most prominent application is in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] The linker portion, for which this compound is a precursor, is crucial for controlling the molecule's solubility, cell permeability, and the spatial orientation of the two binding ligands.

  • Organic Building Block: It is used as a versatile starting material in organic synthesis.[5] The primary alcohol can be readily converted into other functional groups, while the benzyl ether serves as a stable protecting group for the other terminus, which can be removed via hydrogenolysis.

  • Synthesis of Derivatives: It is specifically used to synthesize compounds like 1-benzyloxy-3-iodopropane.[5]

Below is a diagram illustrating the logical workflow of a PROTAC, where a linker derived from a molecule like this compound connects the two key components.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Linker Linker (e.g., from this compound) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds Linker->E3_Ligand E3_Ligase->Target_Protein Forms Ternary Complex via PROTAC Proteasome Proteasome Target_Protein->Proteasome Ubiquitination & Degradation

Fig. 1: Logical workflow of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are available in the literature. Below are two common protocols.

Protocol 1: Synthesis using Potassium-t-butoxide

This method involves the reaction of 1,3-propanediol with benzyl bromide using a strong base.[8]

Materials:

  • 1,3-propanediol (0.5 moles)

  • Benzyl bromide (0.5 moles)

  • Potassium-t-butoxide (0.5 moles)

  • Dry Tetrahydrofuran (THF) (500 mL)

  • 2N Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 2 L flask, dissolve 1,3-propanediol (38 g) and benzyl bromide (85.5 g) in dry THF (500 mL).

  • Cool the solution to an internal temperature of 0°C using an ice/salt bath.

  • Add potassium-t-butoxide (56 g) in portions, ensuring the internal temperature does not exceed +20°C.

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into a solution of 2N HCl (1 L) and water (1 L).

  • Saturate the aqueous phase with NaCl and extract with diethyl ether (1.5 L).

  • Wash the organic phase with water (3 times), dry over anhydrous Na₂SO₄, and evaporate the solvent to yield a crude oil.

  • Purify the crude product by distillation under high vacuum (e.g., oil pump) to obtain pure 3-Benzyloxy-1-propanol as a colorless liquid (yield ~70%).[8]

Protocol 2: Synthesis using Potassium Hydroxide

This alternative method utilizes benzyl chloride and potassium hydroxide.[4]

Materials:

  • 1,3-propanediol (0.79 mol)

  • Potassium hydroxide (KOH), solid (0.32 mol)

  • Benzyl chloride (0.32 mol)

  • Diethyl ether

  • Water

Procedure:

  • Add 1,3-propanediol (60 g) to a 500 mL round-bottom flask.

  • Add solid KOH (17.7 g) to act as a base and to remove trace moisture.

  • Heat the mixture to 90°C with agitation.

  • Add benzyl chloride (39.8 g) dropwise using a dropping funnel.

  • Increase the temperature to 130°C and maintain for 2 hours.

  • Cool the reaction to room temperature.

  • Perform a liquid-liquid extraction using a water/diethyl ether system to isolate the organic phase.

  • Remove the solvent via rotary evaporation under reduced pressure.

  • Further purify the product by distillation under reduced pressure to obtain a colorless oily product (yield ~77%).[4]

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants (1,3-Propanediol, Benzyl Halide, Base) Reaction Reaction (Controlled Temperature) Reactants->Reaction Solvent Dry Solvent (e.g., THF) Solvent->Reaction Quench Workup / Quenching (e.g., HCl wash) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ether/Water) Quench->Extraction Drying Drying Organic Phase (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

Fig. 2: General experimental workflow for synthesis and purification.

Safety and Handling

This compound is a combustible liquid and requires careful handling in a laboratory setting.[3]

Hazard CategoryDescriptionSource(s)
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][9][10]
Precautionary Measures Use in a well-ventilated area. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection.[9][10][11]
Personal Protective Equipment (PPE) Eyeshields, gloves, N95 dust mask (US) or equivalent respirator filter.[3]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials and ignition sources.[11]
In case of Contact Eyes: Rinse cautiously with water for several minutes.Skin: Wash with plenty of soap and water.[9][10]

References

An In-depth Technical Guide to the Synthesis and Functionalization of Benzyl-PEG1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and subsequent functionalization of Benzyl-PEG1-propanol, a versatile building block in chemical and pharmaceutical research. This document details established synthetic protocols, presents key quantitative data in a clear, tabular format, and outlines various methods for the chemical modification of its terminal hydroxyl group. Experimental workflows and reaction pathways are illustrated with diagrams to enhance understanding.

Introduction

This compound, systematically named 3-(benzyloxy)propan-1-ol, is a bifunctional molecule featuring a benzyl ether and a primary alcohol. The benzyl group serves as a stable protecting group for one of the hydroxyl functions of 1,3-propanediol, allowing for selective manipulation of the remaining terminal hydroxyl group. This structure makes it a valuable synthon in the construction of more complex molecules, including its use as a PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide will first elaborate on the synthesis of this core molecule and then explore its diverse functionalization possibilities.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the mono-benzylation of 1,3-propanediol. This reaction relies on the nucleophilic attack of a partially deprotonated diol on a benzyl halide. Several base and solvent systems can be employed to achieve this transformation.

Synthetic Pathways

The general synthetic approach involves the reaction of 1,3-propanediol with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates one of the hydroxyl groups of the diol, forming an alkoxide that then acts as a nucleophile.

Synthesis_Pathway 1,3-Propanediol 1,3-Propanediol This compound This compound 1,3-Propanediol->this compound Benzyl_Halide Benzyl Bromide or Benzyl Chloride Benzyl_Halide->this compound Base Base Base->this compound e.g., KOtBu, KOH Solvent Solvent Solvent->this compound e.g., THF, Xylene

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Using Potassium-t-butoxide in Tetrahydrofuran [2]

  • A solution of 1,3-propanediol (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in dry tetrahydrofuran (500 mL) is prepared in a 2 L flask and cooled to 0°C using an ice/salt mixture.

  • Potassium-t-butoxide (56 g, 0.5 moles) is added in portions, ensuring the internal temperature is maintained below 20°C.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is then poured into 2N HCl (1 L) and water (1 L).

  • After saturating with NaCl, the mixture is extracted with ether (1.5 L).

  • The organic phase is washed three times with water, dried over Na2SO4, and the solvent is evaporated to yield an oil (81 g).

  • The crude product is purified by distillation under reduced pressure (oil pump) to give pure this compound as a colorless liquid.

Protocol 2: Using Potassium Hydroxide in Xylene [3]

  • Benzyl chloride (104 g, 1.0 mole) is added dropwise to a solution of potassium hydroxide (112 g, 2.0 moles) in a mixture of xylene (100 mL) and 1,3-propanediol (304 g) at 50-60°C.

  • The solution is then heated at 100°C for 2 hours.

  • After cooling, water (400 mL) is added, and the mixture is extracted twice with methylene chloride (600 mL).

  • The combined organic extracts are washed three times with water (400 mL), dried over MgSO4, and filtered.

  • The solvent is evaporated to yield a yellow oil, which is then distilled under vacuum.

Quantitative Data for Synthesis
ParameterProtocol 1 (KOtBu/THF)[2]Protocol 2 (KOH/Xylene)[3]Protocol 3 (KOH/neat)[4]
Starting Materials 1,3-Propanediol, Benzyl Bromide1,3-Propanediol, Benzyl Chloride1,3-Propanediol, Benzyl Chloride
Base Potassium-t-butoxidePotassium HydroxidePotassium Hydroxide
Solvent TetrahydrofuranXyleneNone
Yield 70%Not specified77%[4]
Boiling Point 95-105°C at 0.05 mmHg[2]98-106°C at 1.5 mmHg[3]Not specified
Appearance Colorless liquid[2]Yellow oilColorless oily product[4]

¹H NMR Data (CDCl₃, 400 MHz, ppm): δ: 7.36-7.28 (m, 5H), 4.51 (s, 2H), 3.79-3.75 (m, 2H), 3.66-3.64 (t, J=5.5 Hz, 2H), 2.44 (br, s, 1H), 1.88-1.83 (m, 2H).[4]

Functionalization of this compound

The terminal hydroxyl group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the introduction of various functional groups. This section outlines key functionalization strategies with representative experimental protocols.

Functionalization_Pathways This compound This compound Ester Ester This compound->Ester Esterification Ether Ether This compound->Ether Etherification Aldehyde Aldehyde This compound->Aldehyde Oxidation Azide Azide This compound->Azide Mesylation, Azide Substitution Amine Amine Aldehyde->Amine Reductive Amination Azide->Amine Reduction

Esterification

The primary alcohol of this compound can be readily esterified with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters.

Representative Protocol: Acetylation with Acetic Anhydride

  • To a solution of this compound in a suitable solvent such as dichloromethane, add a base like triethylamine or pyridine.

  • Cool the mixture to 0°C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 3-(benzyloxy)propyl acetate by column chromatography if necessary.

Etherification

Further etherification of the terminal hydroxyl group can be achieved through methods like the Williamson ether synthesis.

Representative Protocol: Williamson Ether Synthesis

  • Dissolve this compound in an anhydrous aprotic solvent such as tetrahydrofuran or dimethylformamide.

  • Add a strong base, for example, sodium hydride, portion-wise at 0°C to form the alkoxide.

  • After the evolution of hydrogen gas ceases, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diether by column chromatography.

Oxidation to Aldehyde

Mild oxidation of the primary alcohol yields the corresponding aldehyde, 3-(benzyloxy)propanal.

Representative Protocol: Dess-Martin Oxidation

  • Dissolve this compound in a chlorinated solvent like dichloromethane.

  • Add Dess-Martin periodinane portion-wise at room temperature.

  • Stir the reaction mixture for a few hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain 3-(benzyloxy)propanal, which can be purified by column chromatography.

Conversion to Amine

The hydroxyl group can be converted to an amine, typically through a two-step sequence involving activation of the alcohol followed by nucleophilic substitution and reduction.

Representative Protocol: Conversion to 3-(benzyloxy)propan-1-amine

Step 1: Mesylation and Azide Substitution

  • Dissolve this compound and a base such as triethylamine in an anhydrous solvent like dichloromethane at 0°C.

  • Add methanesulfonyl chloride dropwise and stir the mixture at 0°C for a few hours.

  • Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in a polar aprotic solvent like DMF and add sodium azide.

  • Heat the mixture to facilitate the substitution reaction.

  • After cooling, add water and extract the product, 1-azido-3-(benzyloxy)propane, with an organic solvent. Wash, dry, and concentrate.

Step 2: Reduction of the Azide

  • Dissolve the crude azide in a suitable solvent such as tetrahydrofuran or methanol.

  • Add a reducing agent, for example, lithium aluminum hydride in THF or perform catalytic hydrogenation with palladium on carbon under a hydrogen atmosphere.

  • After the reaction is complete, perform the appropriate work-up procedure to isolate 3-(benzyloxy)propan-1-amine. For the LAH reduction, carefully quench with water and aqueous sodium hydroxide. For catalytic hydrogenation, filter off the catalyst.

  • Purify the final amine product by distillation or column chromatography.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis from inexpensive starting materials and the reactivity of its terminal hydroxyl group make it a valuable building block for a wide array of applications in organic synthesis and medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this compound.

References

The Strategic Integration of the Benzyl Group in PEG Linkers for Enhanced PROTAC Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of its pharmacological properties. While polyethylene glycol (PEG) linkers are widely employed to enhance solubility and provide flexibility, the incorporation of rigid or hydrophobic moieties, such as the benzyl group, can offer distinct advantages. This technical guide provides an in-depth exploration of the role of the benzyl group in PEG linkers for PROTACs, detailing its impact on key drug-like properties, outlining experimental protocols for evaluation, and providing a framework for the rational design of next-generation protein degraders.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[3] The linker connecting the two ligands is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as influencing the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[4][5]

The Benzyl Group in PEG Linkers: A Multifaceted Role

The incorporation of a benzyl group into a PEG linker introduces a combination of hydrophobicity and rigidity, which can be strategically leveraged to optimize PROTAC performance.

Enhancing Cell Permeability

A primary challenge in PROTAC development is achieving adequate cell permeability, as their molecular weights often exceed the conventional "rule of five." While hydrophilic PEG linkers can improve solubility, they may negatively impact membrane passage. The hydrophobic nature of the benzyl group can help to balance the overall lipophilicity of the PROTAC, potentially improving its ability to cross the cell membrane.[6] Studies have shown that replacing a PEG unit with a phenyl ring can dramatically improve passive permeability and reduce efflux.[7]

Modulating Solubility

The introduction of a hydrophobic benzyl group can decrease the aqueous solubility of a PROTAC. However, when strategically combined with hydrophilic PEG chains, a desirable balance between solubility and permeability can be achieved. The optimal ratio of benzyl to PEG units will be target and system-dependent and requires empirical determination.[4]

Conformational Restriction and Ternary Complex Stabilization

The rigid nature of the benzyl group can provide conformational restriction to the linker, which may pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[1][2] This can reduce the entropic penalty associated with binding and enhance the stability of the ternary complex.

Enabling Specific Interactions: The Case of Pi-Stacking

The aromatic ring of the benzyl group can participate in specific non-covalent interactions, such as pi-stacking, with amino acid residues on the surface of the target protein or the E3 ligase. A notable example is the PROTAC ACBI1, where a benzyl group was introduced to create a pi-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase, contributing to improved ternary complex stability and degradation potency.[1]

Data Presentation: Quantitative Impact of Benzyl Group Incorporation

The following table summarizes the data from the case study of ACBI1, a potent degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, which highlights the impact of replacing a PEG unit with a benzyl group.

PROTACLinker CompositionDC50 (SMARCA2, MV-4-11 cells)DC50 (SMARCA4, MV-4-11 cells)Permeability (Papp A-B)Efflux Ratio (B-A/A-B)
PROTAC 96 Piperazine-PEG300 nM250 nM1.1 x 10⁻⁷ cm/sHigh
ACBI1 (53) Piperazine-Benzyl6 nM11 nM2.2 x 10⁻⁶ cm/s1.7

Data sourced from Farnaby et al.[1]

Experimental Protocols

A systematic evaluation of PROTACs with benzyl-PEG linkers requires a suite of well-defined experimental protocols.

Synthesis of Benzyl-PEG Linkers and PROTACs

The synthesis of a library of PROTACs with varying benzyl-PEG linker lengths and compositions can be achieved through modular approaches. A common strategy involves the use of "click chemistry" or standard amide coupling reactions to connect the warhead, linker, and E3 ligase ligand. Orthogonally protected linkers allow for the sequential addition of the different components.

Example Protocol: Synthesis of a Benzyl-PEG-Amine Linker

  • Starting Material: Commercially available Boc-protected amino-PEG-alcohol.

  • Benzylation: React the alcohol with benzyl bromide in the presence of a base like sodium hydride in an appropriate solvent (e.g., THF) to form the benzyl ether.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the desired benzyl-PEG-amine linker.

  • PROTAC Conjugation: The resulting amine can then be coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand using standard peptide coupling reagents like HATU or HOBt/EDC.

Western Blot Analysis for Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[8][9]

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay allows for the detection and characterization of the formation of the ternary complex.

Protocol:

  • Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component (e.g., VHL or CRBN).

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.[10][11]

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound.

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Assay Setup: Wash the cell monolayers with transport buffer. Add the PROTAC solution to the apical (A) or basolateral (B) side.

  • Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Sample Collection and Analysis: Collect samples from the receiver compartment and analyze the concentration of the PROTAC using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined. For PROTACs, which can have low solubility and high non-specific binding, modifications to the standard protocol, such as the addition of BSA to the assay buffer, may be necessary to improve recovery.[12][13][14]

Metabolic Stability Assay

This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.

Protocol:

  • Incubation: Incubate the PROTAC with liver microsomes (human, rat, or mouse) in the presence of NADPH at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15][16]

Visualization of Key Processes

Signaling Pathway: PROTAC-mediated Degradation of BAF Complex

The following diagram illustrates the signaling pathway targeted by a PROTAC like ACBI1, which induces the degradation of the BAF complex ATPases SMARCA2/4, leading to anti-proliferative effects in cancer cells.

BAF_Degradation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PROTAC ACBI1 (PROTAC) PROTAC_in ACBI1 PROTAC->PROTAC_in Cellular Uptake Ternary_Complex SMARCA2/4-ACBI1-VHL Ternary Complex PROTAC_in->Ternary_Complex SMARCA2_4 SMARCA2/4 (BAF Complex) SMARCA2_4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation SMARCA2/4 Degradation Proteasome->Degradation Downstream_Effects Inhibition of Oncogenic Transcription Program Degradation->Downstream_Effects Leads to Apoptosis Cell Death (Apoptosis) Downstream_Effects->Apoptosis Induces

Caption: PROTAC-mediated degradation of SMARCA2/4 and its downstream effects.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical experimental workflow for the design and evaluation of a series of PROTACs with benzyl-PEG linkers.

PROTAC_Evaluation_Workflow cluster_design_synthesis Design & Synthesis cluster_in_vitro_evaluation In Vitro Evaluation cluster_cellular_assays Cellular Assays cluster_data_analysis Data Analysis & Optimization Design Rational Design of Benzyl-PEG Linker Library Synthesis Modular Synthesis of PROTAC Library Design->Synthesis Ternary_Complex_Assay NanoBRET™ Ternary Complex Formation Assay Synthesis->Ternary_Complex_Assay Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Synthesis->Degradation_Assay Permeability_Assay Caco-2 Permeability Assay (Papp) Synthesis->Permeability_Assay Solubility_Assay Aqueous Solubility Assay Synthesis->Solubility_Assay Metabolic_Stability_Assay Microsomal Metabolic Stability Assay Synthesis->Metabolic_Stability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ternary_Complex_Assay->SAR_Analysis Cell_Viability Cell Viability/Proliferation Assay (IC50) Degradation_Assay->Cell_Viability Target_Engagement Cellular Target Engagement Assay Degradation_Assay->Target_Engagement Degradation_Assay->SAR_Analysis Permeability_Assay->SAR_Analysis Solubility_Assay->SAR_Analysis Metabolic_Stability_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Target_Engagement->SAR_Analysis Lead_Optimization Lead PROTAC Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: A comprehensive workflow for the evaluation of PROTACs.

Conclusion

The strategic incorporation of a benzyl group within a PEG linker is a powerful tool in the medicinal chemist's arsenal for optimizing PROTACs. By carefully balancing hydrophobicity and hydrophilicity, and by leveraging the potential for conformational restriction and specific molecular interactions, it is possible to develop PROTACs with enhanced cell permeability, potent degradation activity, and improved drug-like properties. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic design and evaluation of novel PROTACs, paving the way for the next generation of targeted protein degradation therapeutics.

References

An In-Depth Technical Guide to Short PEG Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Therapeutics

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Instead of merely blocking a protein's function, TPD aims to eliminate disease-causing proteins by co-opting the cell's own machinery for protein disposal.[1][2] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce selective intracellular proteolysis.[3]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4][6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[3][7] This guide provides a deep dive into a critical, yet often underestimated, component of PROTAC design: the short polyethylene glycol (PEG) linker.

The Hijacked Machinery: The Ubiquitin-Proteasome System (UPS)

PROTAC technology leverages the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[4] The UPS is essential for maintaining protein homeostasis by selectively removing misfolded, damaged, or obsolete proteins.[8][9] The process is a highly regulated, ATP-dependent cascade involving three key enzymes:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction.[10]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[10]

  • E3 (Ubiquitin Ligase): The substrate recognition module of the system. The E3 ligase binds to both the E2-ubiquitin complex and the specific protein substrate, catalyzing the transfer of ubiquitin to a lysine residue on the target protein.[10][11]

The sequential addition of ubiquitin molecules, particularly through lysine-48 (K48) linkages, creates a polyubiquitin chain.[9] This chain acts as a degradation signal, targeting the protein to the 26S proteasome for destruction, while the ubiquitin monomers are recycled.[8][12] PROTACs effectively "hijack" this natural process by artificially bringing a target protein to an E3 ligase.[3]

UPS_Pathway E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 AMP AMP + PPi E1->AMP E3 E3 Ligase E2->E3 E2->E3 Complex Formation PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->E1 Activation ATP ATP ATP->E1 POI Target Protein (POI) POI->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides RecycledUb Recycled Ub Proteasome->RecycledUb RecycledUb->Ub

Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.

The Linchpin of Degradation: The PROTAC Linker

The linker is far more than a passive spacer; it is a critical determinant of PROTAC efficacy, selectivity, and physicochemical properties.[13][14] Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, which is essential for productive ubiquitination.[13][15]

Polyethylene glycol (PEG) linkers are among the most commonly used motifs in PROTAC design.[16][17] Their popularity stems from several advantageous properties:

  • Hydrophilicity: PEG linkers can improve the aqueous solubility of PROTACs, which are often large, complex molecules with poor solubility.[16][18]

  • Biocompatibility: PEGs are well-tolerated in biological systems.[13]

  • Tunable Length: The length of a PEG linker can be precisely and systematically modified by adding or removing ethylene glycol units, facilitating optimization.[14][16]

  • Flexibility: The flexible nature of PEG linkers can be beneficial in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[19]

The "Goldilocks" Dilemma: The Importance of Short PEG Linkers

The optimization of linker length is a crucial step in PROTAC design.[17] There is often an optimal "Goldilocks" range for linker length that is highly dependent on the specific target protein and E3 ligase pair.[20]

  • Linkers that are too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This failure to form a stable ternary complex results in a loss of degradation activity.[13][17]

  • Linkers that are too long can result in an unstable and inefficient ternary complex.[13] The increased flexibility can lead to a higher entropic penalty upon binding and may not provide the precise orientation required for efficient ubiquitin transfer.[20]

"Short" PEG linkers, typically comprising 2 to 6 PEG units (PEG2 to PEG6), are frequently used in initial PROTAC discovery efforts.[] These shorter linkers are often ideal for target-ligase pairs where the binding pockets are situated in close proximity.[] For instance, in the case of homo-PROTACs designed for the degradation of Cereblon (CRBN), an 8-atom long PEG linker was found to be optimal.[17][22] Conversely, PROTACs targeting TANK-binding kinase 1 (TBK1) with linkers shorter than 12 atoms showed no significant activity.[17][22] This highlights the target-specific nature of linker optimization.

PROTAC_MoA POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUb_POI Poly-ubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination TernaryComplex->Recycle Release Ub Ub Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->Degradation Recycle->PROTAC

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Quantitative Analysis: Linker Length vs. Degradation Efficacy

Systematic variation of PEG linker length is a common strategy to optimize PROTAC potency. The following tables summarize quantitative data from studies investigating the impact of linker length on the degradation of specific protein targets. Key metrics include DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[2]

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs (VHL-based) Data compiled from a study by Cyrus et al., illustrating that a 16-atom linker was significantly more potent than a 12-atom linker for ERα degradation.[13][17][20]

PROTAC Linker (Atom Chain Length)Approximate PEG UnitsDC₅₀ (nM)Dₘₐₓ (%)
12 atoms~PEG3>1000< 20
16 atoms~PEG45> 95

Table 2: CDK9-Targeting PROTACs (VHL-based) Illustrative data showing a clear optimal linker length for CDK9 degradation.[13]

PROTAC Linker (PEG Units)DC₅₀ (nM)Dₘₐₓ (%)
PEG2250~60
PEG345>90
PEG415>95
PEG585~85
PEG6300~50

Table 3: EGFR-Targeting PROTACs (VHL-based) Data from Burslem et al. showing how a single PEG unit can alter degradation selectivity between EGFR and HER2.[23]

PROTAC Linker (PEG Units)Target ProteinDC₅₀ (nM)
PEG2EGFR19
PEG2HER213
PEG3EGFR23
PEG3HER2>1000

Note: The data presented is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.[15]

Experimental Protocols

Evaluating the efficacy of a PROTAC with a short PEG linker involves a series of well-defined experiments, from confirming degradation to characterizing the underlying biophysical interactions.

Western Blot for Quantifying Protein Degradation

Western blotting is the most common method for quantifying the degradation of a target protein.[2] It allows for the determination of DC₅₀ and Dₘₐₓ values.[2]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture media. A vehicle control (e.g., DMSO) must be included.

    • Treat cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

    • Clarify the lysates by centrifugation to remove cell debris.

    • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[2]

  • SDS-PAGE and Membrane Transfer:

    • Normalize the protein concentration for all samples and add Laemmli sample buffer.

    • Denature the proteins by boiling at 95-100°C for 5-10 minutes.[2]

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[2]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting and Detection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) is also required for normalization.

    • Wash the membrane multiple times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.[2]

    • Quantify the band intensity for the target protein and the loading control using densitometry software.[2]

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[2]

WB_Workflow start Start: Cell Culture treat PROTAC Treatment (Dose-Response & Time-Course) start->treat lyse Cell Lysis & Protein Quantification (BCA) treat->lyse sds SDS-PAGE lyse->sds transfer Membrane Transfer (PVDF / Nitrocellulose) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (Target + Loading Control) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection & Imaging secondary->detect analyze Densitometry & Normalization detect->analyze end End: Determine DC50 / Dmax analyze->end

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Biophysical Assays for Ternary Complex Formation

The ability of a PROTAC to induce a stable ternary complex is a primary driver of its degradation efficiency.[24] Several biophysical techniques can be used to characterize these interactions.[25][26]

Methodologies:

  • Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): These label-free techniques measure real-time binding events at a sensor surface.[25][27]

    • Protocol Outline: One protein (e.g., the E3 ligase) is immobilized on the sensor chip. The second protein (the POI) is then injected along with the PROTAC. The formation of the ternary complex on the surface results in a measurable change in signal. These assays can provide valuable kinetic data (Kₒₙ, Kₒբբ) and affinity data (K₋) for the ternary complex.[27][28]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[25][27]

    • Protocol Outline: A solution of one protein and the PROTAC is placed in the sample cell, and the second protein is titrated into the cell. The resulting heat changes are measured to determine the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH) of the interaction, providing a complete thermodynamic profile of ternary complex formation.[25]

  • Fluorescence Polarization (FP): FP assays measure changes in the polarization of fluorescent light emitted from a labeled molecule.[26][28]

    • Protocol Outline: A fluorescently labeled ligand for one of the proteins is used. In a competitive FP assay, the binding of the PROTAC and the subsequent formation of the ternary complex will displace the fluorescent probe, leading to a decrease in polarization. This can be used to determine binding affinities.[26]

In-Cell Ubiquitination Assay

Confirming that the target protein is ubiquitinated in response to PROTAC treatment is a crucial step to validate the mechanism of action.[29]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). The inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein. Use protein A/G beads to pull down the antibody-protein complex.

  • Immunoblotting: Elute the captured proteins from the beads and analyze them via Western blot using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.

Conclusion and Future Directions

The linker component of a PROTAC is a critical design element that dictates the success of a targeted protein degrader. Short PEG linkers offer a valuable starting point for optimization due to their favorable physicochemical properties and tunable nature.[14][17] The empirical data clearly demonstrates that even subtle changes in linker length—by as little as a single PEG unit—can dramatically impact degradation potency and even introduce selectivity between homologous proteins.[23]

A systematic, iterative approach to linker design, supported by robust quantitative assays for degradation and biophysical characterization of the ternary complex, is paramount for developing potent and selective protein degraders.[14] As our understanding of the structural biology of ternary complexes deepens, future strategies will likely involve more rational, structure-based linker design to accelerate the development of next-generation therapeutics.

References

A Technical Guide to Benzyl-PEG1-propanol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the procurement and application of Benzyl-PEG1-propanol, a versatile linker for advanced therapeutic modalities.

This technical guide provides a comprehensive overview of this compound (also known as 3-(benzyloxy)propan-1-ol), a bifunctional molecule increasingly utilized in the development of targeted therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document serves as a resource for researchers and drug development professionals, offering detailed information on suppliers, purchasing options, and key experimental protocols for its application in bioconjugation and PROTAC synthesis.

Core Compound Details

  • Chemical Name: 3-(benzyloxy)propan-1-ol

  • Synonyms: this compound

  • CAS Number: 4799-68-2

  • Molecular Formula: C₁₀H₁₄O₂

  • Molecular Weight: 166.22 g/mol

  • Structure:

This compound: Supplier and Purchasing Landscape

The availability and purity of this compound are critical for reproducible and successful research outcomes. A variety of chemical suppliers offer this compound, each with differing grades, quantities, and pricing structures. Below is a comparative summary of prominent suppliers.

SupplierProduct/Catalog NumberPurityAvailable QuantitiesPrice (USD)Notes
MedchemExpress HY-138433>98%50 mg, 100 mg, 250 mg, 500 mg, 1 gInquireMarketed as a PEG-based PROTAC linker.
Thermo Scientific ACROS43657005097%5 g, 25 g$64.40 (5g)Part of the Acros Organics portfolio.
Sigma-Aldrich 38203597%5 mL, 25 mL$87.00 (5mL)Provides detailed physical properties.
CymitQuimica TCI-B3277>98.0% (GC)5 g, 25 g€42.00 (5g)Distributed for TCI.
Molport MolPort-001-793-752InquireInquireInquireAggregates multiple suppliers.
BLD Pharm BD139785≥98.0%5 g, 25 g, 100 gInquire
Ambeed A29378597%5 g, 25 g, 100 gInquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols: Functionalization of this compound for PROTAC Synthesis

This compound serves as a foundational building block for PROTAC synthesis. Its primary alcohol can be readily functionalized to introduce reactive handles for conjugation to a target protein ligand or an E3 ligase ligand. The following section outlines a series of established, yet modular, experimental protocols for the conversion of this compound into a versatile amine-terminated linker, ready for amide coupling.

Step 1: Activation of the Primary Alcohol via Mesylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Benzyl-PEG1-mesylate.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of Benzyl-PEG1-azide

This protocol outlines the conversion of the mesylate to an azide through nucleophilic substitution with sodium azide.

Materials:

  • Benzyl-PEG1-mesylate

  • Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the purified Benzyl-PEG1-mesylate (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl-PEG1-azide.[1] The product can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR.

Step 3: Reduction of Benzyl-PEG1-azide to Benzyl-PEG1-amine (Staudinger Reaction)

This protocol details the reduction of the azide to a primary amine using the Staudinger reaction, a mild and efficient method.[2][3]

Materials:

  • Benzyl-PEG1-azide

  • Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve Benzyl-PEG1-azide (1.0 eq) in THF in a round-bottom flask.

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature. Nitrogen gas evolution should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours until the azide is consumed (monitored by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

  • Add water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the intermediate iminophosphorane.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by acid-base extraction or flash column chromatography to yield Benzyl-PEG1-amine.[4]

Step 4: Amide Coupling of Benzyl-PEG1-amine with a Carboxylic Acid-functionalized Ligand

This protocol describes the final step of coupling the newly synthesized amine with a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a target protein binder) using HATU as the coupling agent.[5][6][7]

Materials:

  • Benzyl-PEG1-amine

  • Carboxylic acid-functionalized ligand

  • Dimethylformamide (DMF)

  • N,N,N',N'-Tetramethyl-O-(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the carboxylic acid-functionalized ligand (1.0 eq) and Benzyl-PEG1-amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final PROTAC molecule is purified by preparative HPLC.

Visualizing the PROTAC Mechanism of Action

The utility of this compound as a linker is best understood within the context of the PROTAC mechanism. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow for PROTAC synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Binding PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_recycled PROTAC Ternary_Complex->PROTAC_recycled Recycling Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start This compound step1 Step 1: Mesylation (MsCl, TEA, DCM) start->step1 intermediate1 Benzyl-PEG1-mesylate step1->intermediate1 step2 Step 2: Azidation (NaN₃, DMF) intermediate1->step2 intermediate2 Benzyl-PEG1-azide step2->intermediate2 step3 Step 3: Staudinger Reduction (PPh₃, THF/H₂O) intermediate2->step3 intermediate3 Benzyl-PEG1-amine step3->intermediate3 step4 Step 4: Amide Coupling (Ligand-COOH, HATU, DIPEA, DMF) intermediate3->step4 final_product PROTAC Molecule step4->final_product

Caption: Experimental workflow for functionalization and conjugation.

Conclusion

This compound is a readily accessible and highly versatile chemical entity that plays a crucial role in the synthesis of sophisticated drug molecules like PROTACs. Its simple structure, combined with the ease of functionalization of its primary alcohol, makes it an ideal short-chain PEG linker for modulating the physicochemical properties and biological activity of the final conjugate. This guide provides the necessary information for researchers to source high-quality this compound and to effectively incorporate it into their drug discovery and development workflows. The provided experimental protocols offer a solid foundation for the synthesis of amine-functionalized linkers, which can be further elaborated to create a diverse range of PROTACs and other bioconjugates.

References

CAS number and molecular weight of Benzyl-PEG1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Benzyl-PEG1-propanol, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that utilize the ubiquitin-proteasome system to induce targeted protein degradation.[1] this compound serves as a foundational building block for constructing the linker component that connects the target-binding ligand and the E3 ligase-binding ligand in a PROTAC molecule.[1][2]

Core Compound Data

The fundamental properties of this compound, also systematically named 3-(2-(Benzyloxy)ethoxy)propan-1-ol, are summarized below.[2]

PropertyValueSource
CAS Number 131326-24-4[1][2][3][4][5]
Molecular Formula C₁₂H₁₈O₃[1][2][4]
Molecular Weight 210.27 g/mol [1][2][4][5]
Synonyms This compound, BnO-PEG1-OH[2]

Experimental Protocol: Synthesis

Reaction: Williamson Ether Synthesis

Objective: To prepare an ether by reacting an alcohol with an alkyl halide under basic conditions. The protocol below details the synthesis of 3-benzyloxypropanol from 1,3-propanediol and benzyl chloride.

Materials:

  • 1,3-propanediol

  • Potassium hydroxide (KOH)

  • Benzyl chloride

  • Xylene

  • Water (H₂O)

  • Methylene chloride (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Methodology:

  • A solution of potassium hydroxide (112 g, 2.0 mol) is prepared in a mixture of xylene (100 ml) and 1,3-propanediol (304 g).

  • The solution is heated to 50-60°C.

  • Benzyl chloride (104 g, 1.0 mol) is added dropwise to the solution.

  • The reaction mixture is then heated to 100°C for 2 hours.

  • After cooling, 400 ml of water is added.

  • The mixture is extracted twice with 600 ml of methylene chloride.

  • The combined organic extracts are washed three times with 400 ml of water, dried over magnesium sulfate, filtered, and evaporated to yield a crude oil.

  • The final product is purified by vacuum distillation.

This protocol is adapted from a known synthesis of 3-benzyloxypropanol and should be considered a representative example.

Synthesis Workflow

The logical workflow for the Williamson ether synthesis described above is depicted in the following diagram. This process involves the deprotonation of an alcohol to form a nucleophilic alkoxide, followed by a nucleophilic (Sₙ2) attack on an alkyl halide.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A 1,3-Propanediol D 1. Deprotonation of Alcohol A->D Alcohol B Benzyl Chloride E 2. Nucleophilic Attack (SN2 Reaction) B->E Alkyl Halide C Potassium Hydroxide (Base) C->D Base D->E Alkoxide Intermediate F 3. Workup & Extraction E->F Crude Product Mixture G 3-Benzyloxy-1-propanol F->G Purified Product H Potassium Chloride (Salt) F->H Byproduct I Water F->I Byproduct

Caption: A diagram of the Williamson ether synthesis workflow.

References

An In-depth Technical Guide on the Core Properties of Benzyl-PEG1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Solubility and Stability of Benzyl-PEG1-propanol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a molecule comprised of a benzyl group, a single polyethylene glycol (PEG) unit, and a propanol moiety. This structure confers amphiphilic properties, with the benzyl group providing hydrophobicity and the PEG-propanol portion contributing hydrophilicity. Understanding the solubility and stability of this compound is critical for its potential applications in drug delivery, formulation, and other areas of chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its constituent parts—benzyl alcohol, short-chain PEGs, and propanol—to predict its physicochemical properties and propose robust experimental protocols for their validation.

Predicted Solubility of this compound

The solubility of this compound is anticipated to be influenced by both its hydrophobic benzyl group and its hydrophilic PEG1-propanol chain. Benzyl alcohol exhibits moderate solubility in water (approximately 4 g/100 mL) and is miscible with many organic solvents.[1][2] Propanol is completely miscible with water and most organic solvents.[3][4][5] The single ethylene glycol unit will further enhance aqueous solubility.[6][7][8] Therefore, this compound is expected to be a liquid with good solubility in a range of polar and non-polar organic solvents and moderate to good solubility in aqueous solutions.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSpecific SolventPredicted SolubilityRationale
Aqueous WaterModerately to Highly SolubleThe PEG1-propanol moiety will enhance hydrogen bonding with water, though the benzyl group may limit infinite miscibility.
Phosphate-Buffered Saline (PBS)Moderately to Highly SolubleSimilar to water, with salts unlikely to significantly impact the solubility of this small molecule.
Polar Protic EthanolHighly Soluble / MiscibleBoth benzyl alcohol and propanol are miscible with ethanol.[1]
MethanolHighly Soluble / MiscibleSimilar to ethanol, expected to readily dissolve all parts of the molecule.
Polar Aprotic AcetonitrileSolubleCommonly used as a solvent for a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)Highly Soluble / MiscibleA strong polar aprotic solvent capable of dissolving a wide array of compounds.
Non-Polar Dichloromethane (DCM)SolubleThe benzyl group should provide sufficient non-polar character for solubility.
Diethyl EtherSolubleBenzyl alcohol is miscible with diethyl ether.[1]

Stability Profile and Potential Degradation Pathways

The stability of this compound will be primarily dictated by the chemical stability of its ether linkages and the susceptibility of the benzyl group and PEG chain to oxidation. The ether bonds in PEG are generally stable against hydrolysis under neutral conditions but can be susceptible to oxidative degradation.

Potential Degradation Pathways:
  • Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of benzaldehyde and subsequently benzoic acid.[9][10] The PEG chain can also undergo oxidation, potentially leading to chain cleavage and the formation of smaller aldehydes and acids.[11][12]

  • Acid/Base Hydrolysis: While generally stable, the ether linkage could be susceptible to cleavage under strong acidic or basic conditions, which would be accelerated at elevated temperatures. This could result in the formation of benzyl alcohol and PEG1-propanol.

  • Photodegradation: Exposure to UV light could potentially induce radical-mediated degradation of the molecule.

The following diagram illustrates the potential oxidative degradation pathway of the benzyl group.

Oxidative_Degradation_of_Benzyl_Group This compound This compound Benzaldehyde-PEG1-propanol Benzaldehyde-PEG1-propanol This compound->Benzaldehyde-PEG1-propanol Oxidation Benzoic_acid-PEG1-propanol Benzoic_acid-PEG1-propanol Benzaldehyde-PEG1-propanol->Benzoic_acid-PEG1-propanol Further Oxidation

Predicted oxidative degradation of the benzyl moiety.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are proposed.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS, ethanol) in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solutions to stand undisturbed for a sufficient time to allow undissolved material to settle. Alternatively, centrifuge the samples to pellet the excess solid/liquid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD).[13][14]

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

The following diagram outlines the experimental workflow for solubility determination.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis Add_Excess Add excess this compound to solvent Equilibrate Equilibrate at constant temperature Add_Excess->Equilibrate Centrifuge Centrifuge to separate excess solute Equilibrate->Centrifuge Sample_Supernatant Sample supernatant Centrifuge->Sample_Supernatant Dilute Dilute sample Sample_Supernatant->Dilute HPLC_Analysis Quantify by HPLC Dilute->HPLC_Analysis

Workflow for solubility determination by the shake-flask method.
Stability Assessment (Forced Degradation Studies)

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, buffer, or a co-solvent system).

  • Stress Conditions: Expose the samples to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Elevated temperature (e.g., 60-80 °C) in a stable environment.

    • Photodegradation: Exposure to UV light (e.g., 254 nm or broad-spectrum light) at a controlled temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in their structural elucidation.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

The logical relationship for conducting forced degradation studies is depicted below.

Forced_Degradation_Logic Start Start Prepare_Sample Prepare this compound Solution Start->Prepare_Sample Stress_Conditions Stress_Conditions Prepare_Sample->Stress_Conditions Acid Acidic Hydrolysis Stress_Conditions->Acid Stressors Base Basic Hydrolysis Stress_Conditions->Base Oxidation Oxidative Degradation Stress_Conditions->Oxidation Thermal Thermal Degradation Stress_Conditions->Thermal Photo Photodegradation Stress_Conditions->Photo Analyze Analyze by HPLC-MS at time points Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate End End Evaluate->End

References

Methodological & Application

Application Note: Protocol for Amide Bond Formation with Benzyl-PEG1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the formation of an amide bond starting from Benzyl-PEG1-propanol. Due to the alcoholic nature of the starting material, direct amidation is not feasible under standard laboratory conditions. The protocol, therefore, outlines an efficient and high-yielding method involving the initial oxidation of the primary alcohol to a carboxylic acid, followed by a standard amide coupling reaction with a primary or secondary amine using a common coupling agent. This method is broadly applicable in bioconjugation, medicinal chemistry, and the synthesis of PROTACs and other molecular constructs where Benzyl-PEG1 is used as a linker.

Introduction

Amide bonds are fundamental linkages in chemistry and biology, notably forming the backbone of peptides and proteins. In drug development and molecular probe synthesis, the formation of stable amide bonds is a cornerstone of molecular assembly. This compound is a heterobifunctional linker containing a stable benzyl protecting group and a reactive propanol moiety, connected by a short polyethylene glycol (PEG) unit. The PEG moiety enhances solubility and provides spacing, making it a valuable building block in various applications, including Proteolysis Targeting Chimeras (PROTACs).

Directly forming an amide bond from an alcohol and an amine is challenging and typically requires harsh conditions or specialized catalytic systems.[1][2][3][4] A more practical and widely adopted strategy in a laboratory setting involves a two-step process:

  • Oxidation: The primary alcohol of this compound is first oxidized to the corresponding carboxylic acid.

  • Coupling: The resulting carboxylic acid is then activated and coupled with a target amine to form the desired amide bond.

This protocol details a reliable method using Jones oxidation for the first step and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent for the second step. HATU is known for its high efficiency, fast reaction times, and ability to minimize racemization.[5][6]

Overall Reaction Scheme

The overall transformation is depicted in the workflow diagram below.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling A This compound B Benzyl-PEG1-propanoic Acid A->B Jones Reagent (CrO3, H2SO4, Acetone) C Benzyl-PEG1-propanoic Acid E Final Amide Product C->E HATU, DIPEA (DMF) D Primary/Secondary Amine (R1R2NH) D->E HATU, DIPEA (DMF)

Caption: Workflow for amide formation from this compound.

Experimental Protocols

Step 1: Oxidation of this compound to Benzyl-PEG1-propanoic Acid

This protocol describes the oxidation of the primary alcohol to a carboxylic acid using Jones reagent.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone (anhydrous)

  • Isopropanol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully add this mixture to 75 mL of deionized water with stirring to make a total volume of 100 mL. Caution: This reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidation Reaction: Cool the flask containing the alcohol solution in an ice bath. Add the prepared Jones reagent dropwise with vigorous stirring. The reaction is exothermic, and a color change from orange/red to green/blue will be observed. Maintain the temperature below 20°C during the addition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution remains green.

  • Work-up:

    • Remove the acetone using a rotary evaporator.

    • Add deionized water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (or sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG1-propanoic acid.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: HATU-Mediated Amide Coupling

This protocol describes the coupling of the synthesized Benzyl-PEG1-propanoic acid with a generic amine.

Materials:

  • Benzyl-PEG1-propanoic acid (from Step 1)

  • Target primary or secondary amine (R₁R₂NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzyl-PEG1-propanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Reagents:

    • Add HATU (1.1 eq) to the solution and stir for 2-3 minutes to pre-activate the carboxylic acid.

    • Add the target amine (1.2 eq).

    • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (twice), deionized water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final pure amide.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the two-step protocol.

ParameterStep 1: OxidationStep 2: Amide Coupling
Starting Material This compoundBenzyl-PEG1-propanoic Acid
Key Reagents Jones ReagentHATU, DIPEA, Amine
Solvent AcetoneDMF
Stoichiometry (vs. SM) Jones Reagent (excess)HATU (1.1 eq), Amine (1.2 eq), DIPEA (2.5 eq)
Temperature 0°C to Room Temp.Room Temperature
Typical Reaction Time 1 - 3 hours1 - 4 hours
Typical Yield > 85%> 80%

Signaling Pathway and Logical Relationship Diagram

The logical relationship between the components in the HATU-mediated coupling step is illustrated below. The carboxylic acid is activated by HATU, which is facilitated by the base (DIPEA), to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond.

G Acid Carboxylic Acid (Benzyl-PEG1-propanoic Acid) Intermediate O-acylisourea (Active Ester Intermediate) Acid->Intermediate Forms HATU HATU (Coupling Reagent) HATU->Intermediate Forms Base DIPEA (Base) Base->Acid Deprotonates Amine Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Amide Product Intermediate->Product Yields

Caption: Mechanism of HATU-mediated amide bond formation.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. All procedures should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The user is responsible for assessing and managing all risks associated with the handling of these chemicals.

References

Application Notes and Protocols for Click Chemistry Reactions with Benzyl-PEG1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Benzyl-PEG1-propanol derivatives in click chemistry reactions. The focus is on the synthesis of bioconjugates, with a particular emphasis on the construction of Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality.[1][2][3][4] This document outlines the necessary chemical modifications of this compound, detailed protocols for the two primary forms of azide-alkyne cycloaddition, and presents quantitative data to guide experimental design.

Introduction to this compound in Bioconjugation

This compound is a versatile linker molecule commonly employed in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The linker component of a PROTAC is critical for its efficacy, as the length and composition of the linker determine the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex.[2]

Click chemistry, a set of biocompatible, highly efficient, and specific reactions, provides a modular and reliable approach for the synthesis of PROTACs and other bioconjugates.[4][5] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent examples of click chemistry used in this context.[5][6] By functionalizing this compound with either an azide or an alkyne group, it can be readily "clicked" to a target protein ligand and an E3 ligase ligand, each bearing the complementary functionality. This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points for optimization.[2][4]

Functionalization of this compound for Click Chemistry

The terminal hydroxyl group of this compound serves as a convenient handle for the introduction of azide or alkyne functionalities. Below are general protocols for these modifications.

Synthesis of Azido-Benzyl-PEG1-propane

This protocol describes the conversion of the terminal alcohol of this compound to an azide. One common method involves a two-step process: activation of the alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide salt. A more direct method using a phosphine and an azidating agent is also possible.

Protocol 1: Two-Step Azidation via Tosylation

  • Tosylation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add triethylamine (1.5 equivalents) or pyridine as a base.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Azide Substitution:

    • Dissolve the tosylated this compound (1 equivalent) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 3-5 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain Azido-Benzyl-PEG1-propane.

Synthesis of Alkyne-Functionalized this compound

This protocol outlines the introduction of a terminal alkyne group onto the this compound linker. This is typically achieved by etherification or esterification with a small alkyne-containing molecule.

Protocol 2: Etherification with Propargyl Bromide

  • Deprotonation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Alkylation with Propargyl Bromide:

    • Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully by the slow addition of water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the alkyne-functionalized this compound.

Application: PROTAC Synthesis via Click Chemistry

The primary application of functionalized this compound derivatives is in the modular synthesis of PROTACs. The general workflow involves the separate synthesis of a target protein binder and an E3 ligase binder, each with a "click handle" (azide or alkyne), followed by their conjugation using the bifunctional linker.

PROTAC_Synthesis_Workflow cluster_0 Component Synthesis cluster_1 Linker Functionalization cluster_2 Click Chemistry Conjugation TB_alkyne Target Binder-Alkyne PROTAC PROTAC TB_alkyne->PROTAC CuAAC or SPAAC E3L_azide E3 Ligase Binder-Azide E3L_azide->PROTAC bpp This compound bpp_azide Azido-Linker bpp->bpp_azide Functionalization bpp_alkyne Alkyne-Linker bpp->bpp_alkyne Functionalization

Caption: Modular synthesis of PROTACs using click chemistry.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes the conjugation of an alkyne-functionalized target binder with an azide-functionalized E3 ligase binder using a this compound derived linker (this example assumes the linker is incorporated into one of the binders beforehand, or a three-component reaction is performed).

Materials:

  • Alkyne-containing molecule (e.g., Target Binder-Alkyne)

  • Azide-containing molecule (e.g., E3 Ligase Binder-Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Solvent: typically a mixture of water and a co-solvent like DMSO, THF, or t-butanol.

Procedure:

  • Dissolve the alkyne-containing molecule (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a premix of CuSO₄·5H₂O (0.1-0.2 equivalents) and the ligand (THPTA or TBTA, 0.5-1 equivalent, maintaining a 1:5 copper to ligand ratio is common).[7]

  • Add the copper/ligand premix to the solution of the alkyne and azide.

  • Prepare a fresh solution of sodium ascorbate (1-2 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature for 1-24 hours. The reaction is often complete within a few hours.[7]

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the product can be purified by preparative HPLC or flash column chromatography.

CuAAC_Mechanism cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_acetylide Copper-Acetylide CuI->Cu_acetylide Alkyne R1-Alkyne Alkyne->Cu_acetylide Azide R2-Azide Triazole_product 1,4-Disubstituted Triazole Azide->Triazole_product Cu_acetylide->Triazole_product Triazole_product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle of CuAAC reaction.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis

SPAAC is a copper-free click reaction that is particularly useful for bioconjugation in living systems due to the cytotoxicity of copper.[6] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. To use this method, one of the PROTAC components would be functionalized with a strained alkyne, and the other with an azide.

Materials:

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized linker)

  • Azide-containing molecule

  • Solvent: typically polar aprotic solvents like DMSO or DMF, or aqueous buffers for biological applications.

Procedure:

  • Dissolve the azide-containing molecule (1 equivalent) in the chosen solvent.

  • Add the strained alkyne-containing molecule (1-1.5 equivalents).

  • Stir the reaction at room temperature. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and azide used.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, purify the product using standard methods such as preparative HPLC or flash chromatography.

Quantitative Data Summary

The efficiency of click chemistry reactions is a key advantage. The following tables provide representative quantitative data for CuAAC and SPAAC reactions, which can be used as a general guide for experimental planning. Note that specific yields and reaction times will vary depending on the exact substrates, solvent, and temperature.

Table 1: Representative Data for CuAAC Reactions

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl Azide0.05 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.25>95[8]
Propargyl AlcoholPhenyl AzideCuSO₄/Sodium AscorbateH₂O/t-BuOH1>95[7]
Alkyne-PEG-CoumarinAzido-CoumarinCuSO₄/Sodium AscorbatescCO₂2482.3[7]
Alkyne-functionalized CalixareneAzido-functionalized LactoseCuSO₄/Sodium AscorbateDMF0.5 (MW)80[9]

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzideSolventRate Constant (M⁻¹s⁻¹)Reference
DIBOBenzyl AzideCD₃OD0.29[2]
DIBACBenzyl AzideCD₃CN0.96[10]
BCNBenzyl AzideCD₃CN0.03[10]
DIFOBenzyl AzideCD₃CN0.07[10]

Application in Targeted Protein Degradation

The ultimate application of PROTACs synthesized using this compound derivatives is the targeted degradation of proteins of interest within a cellular context. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.

PROTAC_Mechanism_of_Action POI Target Protein (POI) PROTAC PROTAC (Binder-Linker-Binder) POI->PROTAC Ub_chain Polyubiquitin Chain POI->Ub_chain Polyubiquitination E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome Ub_chain->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC molecule.

References

Application Notes and Protocols for the Synthesis and Evaluation of a PROTAC Utilizing a Benzyl-PEG1-propanol Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from within the cell. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

The choice of linker is critical in PROTAC design, as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. The Benzyl-PEG1-propanol linker offers a balance of rigidity from the benzyl group and flexibility and hydrophilicity from the PEG1 moiety, potentially enabling favorable ternary complex formation and improving pharmacokinetic properties.

These application notes provide a detailed protocol for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) using a custom-synthesized this compound linker and a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase. Furthermore, comprehensive protocols for the biophysical and cellular characterization of the resulting PROTAC are described, including binding assays, in vitro ubiquitination assays, and cellular degradation assays.

PROTAC Mechanism of Action

The synthesized PROTAC, hereafter referred to as BTK-linker-CRBN, orchestrates the degradation of BTK through the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cell PROTAC BTK-linker-CRBN PROTAC Ternary_Complex BTK-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds BTK BTK (POI) BTK->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_BTK Poly-ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruits Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Amino Acids) Proteasome->Degraded_BTK Degradation

Caption: PROTAC-mediated degradation of BTK.

Synthesis of BTK-linker-CRBN PROTAC

The synthesis of the target PROTAC is a multi-step process involving the preparation of the this compound linker, followed by its sequential coupling to the BTK inhibitor warhead and the CRBN E3 ligase ligand.

Synthesis_Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly SM1 4-(2-hydroxyethyl)benzyl alcohol P1 TBDMS-protected benzyl alcohol SM1->P1 TBDMSCl P2 This compound (TBDMS-protected) P1->P2 Mitsunobu Reaction Linker This compound Linker P2->Linker TBAF Deprotection Intermediate Warhead-Linker Linker->Intermediate Mitsunobu Reaction Warhead BTK Inhibitor (Ibrutinib analog with COOH) Warhead->Intermediate E3_Ligand CRBN Ligand (Pomalidomide-NH2) Final_PROTAC BTK-linker-CRBN PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC HATU Coupling

Caption: Synthetic workflow for the BTK-linker-CRBN PROTAC.

Protocol 1: Synthesis of this compound Linker

Step 1a: Protection of 4-(2-hydroxyethyl)benzyl alcohol

  • To a solution of 4-(2-hydroxyethyl)benzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected benzyl alcohol.

Step 1b: Mitsunobu Reaction

  • To a solution of the TBDMS-protected benzyl alcohol (1.0 eq) and 1,3-propanediol (1.5 eq) in anhydrous THF, add triphenylphosphine (PPh₃, 1.5 eq).

  • Cool the mixture to 0 °C and slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the TBDMS-protected this compound.

Step 1c: Deprotection of the this compound

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to obtain the final this compound linker.

Protocol 2: Synthesis of the Final PROTAC (BTK-linker-CRBN)

Step 2a: Coupling of the Linker to the Warhead (BTK Inhibitor)

  • Dissolve the this compound linker (1.2 eq), a BTK inhibitor analog with a carboxylic acid handle (e.g., an ibrutinib analog, 1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the Warhead-Linker intermediate.

Step 2b: Amide Coupling to the E3 Ligase Ligand (Pomalidomide)

  • First, convert the terminal alcohol of the Warhead-Linker intermediate to a carboxylic acid via a two-step oxidation (e.g., Dess-Martin periodinane followed by Pinnick oxidation).

  • Dissolve the resulting carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 15 minutes.

  • Add an amine-functionalized pomalidomide (1.2 eq) to the mixture.

  • Stir at room temperature for 4-12 hours until the reaction is complete as monitored by LC-MS.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by preparative HPLC to obtain the final BTK-linker-CRBN PROTAC.

Biophysical and Cellular Characterization

A series of assays are performed to characterize the binding, ubiquitination, and degradation capabilities of the synthesized PROTAC.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Binding_Assay Fluorescence Polarization Binding Assay Binding_BTK Binding Affinity to BTK (Kd) Binding_Assay->Binding_BTK Determines Binding_CRBN Binding Affinity to CRBN (Kd) Binding_Assay->Binding_CRBN Determines Ub_Assay In Vitro Ubiquitination Assay Binding_Assay->Ub_Assay Ub_Result PROTAC-mediated BTK Poly-ubiquitination Ub_Assay->Ub_Result Measures Deg_Assay Western Blot Degradation Assay Ub_Assay->Deg_Assay DC50 Degradation Potency (DC50) Deg_Assay->DC50 Determines Dmax Maximal Degradation (Dmax) Deg_Assay->Dmax Determines

Caption: Workflow for PROTAC characterization.

Data Presentation

The following tables summarize the expected quantitative data for the BTK-linker-CRBN PROTAC.

Table 1: Biophysical Characterization

CompoundTargetAssay TypeBinding Affinity (Kd, nM)
BTK-linker-CRBNBTKFluorescence Polarization25
BTK-linker-CRBNCRBNFluorescence Polarization150
Ibrutinib Analog (Warhead)BTKFluorescence Polarization10
PomalidomideCRBNFluorescence Polarization200

Table 2: Cellular Degradation Profile

Cell LineTreatmentDC50 (nM)Dmax (%)Timepoint (h)
MOLM-14BTK-linker-CRBN509524
RamosBTK-linker-CRBN759024
Protocol 3: Fluorescence Polarization (FP) Binding Assay
  • Reagent Preparation:

    • Prepare a stock solution of a fluorescently labeled tracer that binds to the target protein (BTK or CRBN).

    • Prepare serial dilutions of the BTK-linker-CRBN PROTAC and control compounds in assay buffer (e.g., PBS with 0.01% Tween-20 and 1% DMSO).

    • Prepare solutions of recombinant BTK and CRBN proteins in assay buffer.

  • Assay Procedure:

    • In a 384-well, low-volume, black plate, add the fluorescent tracer at a final concentration of 1-5 nM.

    • Add the recombinant protein (BTK or CRBN) at a concentration that yields a significant polarization window.

    • Add the serially diluted PROTAC or control compounds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Plot the change in millipolarization (mP) units against the logarithm of the compound concentration.

    • Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the Kd value.

Protocol 4: In Vitro Ubiquitination Assay
  • Reaction Setup:

    • In a microcentrifuge tube on ice, assemble the following components to a final volume of 25 µL:

      • Ubiquitin activating enzyme (E1) (50 nM)

      • Ubiquitin conjugating enzyme (E2) (200 nM)

      • Recombinant CRBN E3 ligase complex (100 nM)

      • Recombinant BTK protein (200 nM)

      • Ubiquitin (10 µM)

      • ATP (2 mM)

      • BTK-linker-CRBN PROTAC (at various concentrations, e.g., 0.1, 1, 10 µM) or DMSO vehicle control.

      • Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • Incubation:

    • Incubate the reaction mixtures at 37 °C for 1-2 hours.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding 4x Laemmli sample buffer.

    • Boil the samples at 95 °C for 5 minutes.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against BTK overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence. A high molecular weight smear indicates poly-ubiquitination.

Protocol 5: Cellular Degradation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Plate cells (e.g., MOLM-14 or Ramos) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the BTK-linker-CRBN PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against BTK and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BTK band intensity to the corresponding loading control.

    • Calculate the percentage of BTK degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Application Note: Purification of Benzyl-PEG1-propanol-containing PROTACs by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are novel therapeutic agents that induce the degradation of specific target proteins. Structurally, they consist of two ligands connected by a linker; one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[1] The linker plays a crucial role in the efficacy of the PROTAC, and linkers containing polyethylene glycol (PEG) chains are frequently employed to improve solubility and pharmacokinetic properties. Benzyl-PEG1-propanol is a commonly used building block for such linkers.[2]

However, the purification of PEGylated PROTACs presents significant challenges due to their hybrid nature, large molecular weight, and potential for aggregation.[3] Co-elution of the desired product with starting materials, byproducts, and PEG-related impurities is a common issue.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of these complex molecules.[4][5] This application note provides a detailed protocol for the purification of this compound-containing PROTACs using RP-HPLC.

Challenges in Purifying PEGylated PROTACs

The purification of PROTACs, particularly those with PEG linkers, can be complex. Key challenges include:

  • Physicochemical Properties : PROTACs often have high molecular weights and a predisposition to be hydrophobic, which can make them difficult to handle.[3]

  • Co-elution of Impurities : Unreacted starting materials, homo- and hetero-bifunctional byproducts, and excess PEG reagents can co-elute with the final PROTAC product during chromatography.[3]

  • Peak Tailing and Broadening : The inherent properties of PROTACs can lead to poor peak shapes in HPLC, complicating purification and analysis.[6]

  • Multiple Chiral Centers : The presence of multiple chiral centers can lead to peak splitting during chromatographic separation.[6]

HPLC Method Development and Optimization

A systematic approach to method development is crucial for achieving high purity of this compound-containing PROTACs. Key parameters to optimize include the stationary phase, mobile phase composition, and gradient elution.

Stationary Phase Selection

The choice of stationary phase is critical for successful separation. C18 columns are a common starting point for the purification of small molecules and peptides, including PROTACs.[5][7] For more complex separations, alternative stationary phases such as Phenyl-Hexyl can offer different selectivity through π-π interactions, which can be beneficial for aromatic-containing PROTACs.[8]

Mobile Phase Selection

A typical mobile phase for reversed-phase chromatography consists of an aqueous component and an organic modifier.

  • Aqueous Phase (Mobile Phase A) : Deionized water with an additive to improve peak shape and resolution. Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used as an ion-pairing agent to sharpen peaks.[5]

  • Organic Modifier (Mobile Phase B) : Acetonitrile is a common choice due to its low viscosity and UV transparency.[9] Methanol can also be used and may offer different selectivity.[8]

Experimental Protocol: Preparative RP-HPLC Purification

This protocol outlines a general procedure for the purification of a crude reaction mixture containing a this compound-containing PROTAC.

1. Sample Preparation

  • Dissolve the crude PROTAC product in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]

2. HPLC System and Conditions

The following table summarizes a typical set of starting conditions for the purification of a this compound-containing PROTAC. These conditions should be optimized for each specific PROTAC molecule.

ParameterRecommended Condition
HPLC System Preparative HPLC system with a UV detector
Column C18 stationary phase (e.g., Waters XBridge BEH C18 OBD Prep Column)
Particle Size 5 µm or 10 µm
Column Dimensions 19 x 150 mm (example for preparative scale)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min (for a 19 mm ID column)
Detection Wavelength 254 nm or a wavelength where the PROTAC has maximum absorbance
Injection Volume Dependent on sample concentration and column capacity
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)

3. Gradient Elution

A gradient elution is typically required to separate the PROTAC of interest from impurities. The following is a representative gradient profile.

Time (minutes)% Mobile Phase B (Acetonitrile)
030
530
3580
4095
4595
4630
5030

4. Fraction Collection and Analysis

  • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired PROTAC.

  • Analyze the collected fractions for purity using analytical HPLC-MS.

  • Pool the pure fractions and lyophilize to obtain the purified PROTAC.

Data Presentation

The following table presents hypothetical data from the purification of a this compound-containing PROTAC to illustrate expected outcomes.

Sample IDRetention Time (min)Peak Area (%)Purity by Analytical HPLC (%)
Crude ProductMultiple Peaks-~45%
Fraction 1225.498.2>99%
Fraction 1325.697.5>99%
Pooled Fractions25.599.5>99%

Visualizations

Experimental Workflow for PROTAC Purification

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification crude Crude PROTAC Product dissolve Dissolve in appropriate solvent crude->dissolve filter Filter through 0.22/0.45 µm filter dissolve->filter hplc Inject onto Preparative HPLC filter->hplc gradient Gradient Elution hplc->gradient detection UV Detection gradient->detection collect Collect Fractions detection->collect analyze Analyze Purity (Analytical HPLC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified PROTAC

Caption: Workflow for the purification of this compound-containing PROTACs by HPLC.

Logical Relationship of the Purification Strategy

G cluster_input Input cluster_process Purification Process cluster_output Outputs crude Crude Reaction Mixture hplc Reversed-Phase HPLC crude->hplc hplc_params Optimized Parameters (Column, Mobile Phase, Gradient) hplc->hplc_params pure_protac Purified PROTAC (>95%) hplc->pure_protac impurities Separated Impurities (Starting Materials, Byproducts) hplc->impurities

References

Application Note: Characterization of Benzyl-PEG1-propanol Conjugates by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl-PEG1-propanol is a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), acting as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The precise chemical structure and purity of these linker conjugates are critical for the efficacy and safety of the final PROTAC molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the characterization of such molecules, providing information on identity, purity, and stability. This application note details a comprehensive protocol for the characterization of this compound and its conjugates using LC-MS.

Experimental Protocols

1. Sample Preparation

For accurate and reproducible LC-MS analysis, proper sample preparation is crucial.

  • Materials:

    • This compound conjugate sample

    • LC-MS grade water with 0.1% formic acid

    • LC-MS grade acetonitrile with 0.1% formic acid

    • Microcentrifuge tubes

    • Pipettes and tips

  • Protocol:

    • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an LC autosampler vial for analysis.

2. LC-MS Method

The following parameters provide a robust method for the separation and detection of this compound conjugates.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Scan Range (m/z) 100 - 1000
Data Acquisition Full Scan and Targeted MS/MS

3. Data Analysis

Data processing is performed using appropriate mass spectrometry software. Key analysis steps include:

  • Peak Integration: Integration of the chromatographic peak corresponding to the this compound conjugate.

  • Mass Deconvolution: Although less critical for a small molecule like this compound compared to large PEGylated proteins, ensuring correct assignment of the monoisotopic mass is important.

  • Impurity Profiling: Identification and relative quantification of any impurities.

Data Presentation

Table 3: Expected Mass Spectral Data for this compound

AnalyteChemical FormulaMonoisotopic Mass (Da)Expected Ion [M+H]⁺ (m/z)Expected Ion [M+Na]⁺ (m/z)
This compoundC₁₂H₁₈O₃210.1256211.1329233.1150

Table 4: Representative Quantitative Analysis of a Conjugate Batch

Sample IDRetention Time (min)Area Under Curve (AUC)Purity (%)Identified Impurities (m/z)
Batch A-014.521,254,36799.2195.1 (degradation product)
Batch A-024.511,239,87698.9195.1, 225.1 (side-product)
Control4.521,260,11299.5None detected

Visualizations

LCMS_Workflow SamplePrep Sample Preparation (Dilution & Centrifugation) LC_System Liquid Chromatography (C18 Separation) SamplePrep->LC_System Inject Sample ESI_Source Electrospray Ionization (Positive Mode) LC_System->ESI_Source Elution MS_Analyzer Mass Analyzer (TOF or Quadrupole) ESI_Source->MS_Analyzer Ion Transfer DataAcquisition Data Acquisition (Full Scan & MS/MS) MS_Analyzer->DataAcquisition Signal Detection DataProcessing Data Processing (Integration & Deconvolution) DataAcquisition->DataProcessing Report Reporting (Purity & Identity Confirmation) DataProcessing->Report

Caption: Experimental workflow for LC-MS analysis.

Conjugate_Structure cluster_Moiety1 Benzyl Group cluster_Linker PEG1-Propanol Linker Benzyl C₆H₅CH₂- PEG1 -O(CH₂)₂O(CH₂)₃OH Benzyl->PEG1

Caption: Structure of this compound.

Conclusion

The described LC-MS method provides a reliable and efficient means for the characterization of this compound conjugates. The protocol is suitable for routine quality control, impurity profiling, and stability testing in a drug discovery and development setting. The use of high-resolution mass spectrometry allows for confident identification and characterization of the main compound and any related substances.

Application Notes and Protocols for NMR Analysis of PROTACs with a Benzyl-PEG1-propanol Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1]

The Benzyl-PEG1-propanol linker combines the conformational restriction offered by the benzyl group with the hydrophilicity and flexibility of a short polyethylene glycol (PEG) chain. This combination can be advantageous for optimizing the pharmacokinetic properties and degradation efficacy of a PROTAC. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of these complex molecules.[] This document provides detailed application notes and protocols for the comprehensive NMR analysis of PROTACs featuring a this compound linker.

Signaling Pathway: PROTAC-Induced Protein Degradation

The fundamental mechanism of action for a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes E2_Ub E2-Ubiquitin Conjugate E2_Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades STD_NMR_Workflow Sample_Prep Prepare NMR Sample (Protein + PROTAC) On_Resonance On-Resonance Spectrum (Saturate Protein) Sample_Prep->On_Resonance Off_Resonance Off-Resonance Spectrum (Reference) Sample_Prep->Off_Resonance Subtraction Subtract Spectra (On - Off) On_Resonance->Subtraction Off_Resonance->Subtraction STD_Spectrum STD Spectrum (Shows bound ligand signals) Subtraction->STD_Spectrum Analysis Analyze Signal Intensities (Identify binding epitope) STD_Spectrum->Analysis

References

Application Notes and Protocols for Kinase Degrader Synthesis Using Benzyl-PEG1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease pathogenesis.[1][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[1][4]

The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[1] Benzyl-PEG1-propanol is a versatile building block for PROTAC synthesis, offering a short, flexible PEG linker with a terminal hydroxyl group for straightforward chemical modification and a benzyl group that can influence physicochemical properties.[5]

These application notes provide detailed protocols for the synthesis of a kinase degrader using this compound as a key linker component, methodologies for its characterization, and its application in biological systems. The protocols are exemplified by the synthesis of a Bruton's tyrosine kinase (BTK) degrader, a clinically relevant target in B-cell malignancies.[3][4]

Data Presentation: Efficacy of Kinase Degraders with PEG Linkers

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum level of degradation (Dmax). The following tables summarize quantitative data for representative kinase degraders synthesized using PEG linkers.

DegraderTarget KinaseE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Citation
MT802 BTKCereblonNAMALWA14.6>99[3]
Compound 6 EGFRL858R/T790M/C797SNot SpecifiedH1975-TM10.2>95[6]
Compound 1q EGFRL858R/T790MNot SpecifiedH1975355.9Not Specified[7]
B1-10J ERK1/2CereblonHCT116102Not Specified[8]
NC-1 BTKCereblonMino2.297[9]
DegraderTarget KinaseCell LineIC50 (nM)Citation
Compound 6 EGFRL858R/T790M/C797SH1975-TM10.3[6]
B1-10J ERK1/2HCT1162200[8]
SGK3-PROTAC1 SGK3Not Specified300[10]

Experimental Protocols

Protocol 1: Synthesis of a BTK Degrader using this compound

This protocol outlines a three-stage synthesis of a BTK degrader. It begins with the functionalization of the this compound linker, followed by sequential coupling to a BTK inhibitor and a Cereblon E3 ligase ligand.

Stage 1: Functionalization of the this compound Linker

  • Mesylation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents).

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated linker.

  • Azide Substitution:

    • Dissolve the mesylated linker (1 equivalent) in anhydrous dimethylformamide (DMF).

    • Add sodium azide (3 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the azido-functionalized linker (Benzyl-PEG1-azide).

Stage 2: Coupling of the Linker to the BTK Inhibitor

This stage assumes the use of a BTK inhibitor with a terminal alkyne for a "click chemistry" reaction.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the alkyne-functionalized BTK inhibitor (1 equivalent) and Benzyl-PEG1-azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

    • Add a freshly prepared solution of sodium ascorbate (0.3 equivalents).

    • Add copper(II) sulfate pentahydrate (0.1 equivalents).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the BTK inhibitor-linker conjugate.

Stage 3: Coupling of the E3 Ligase Ligand and Final PROTAC Synthesis

  • Deprotection of the Benzyl Group:

    • Dissolve the BTK inhibitor-linker conjugate (1 equivalent) in methanol.

    • Add Palladium on carbon (10% w/w).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the debenzylated intermediate with a free hydroxyl group.

  • Final Amide Coupling to Pomalidomide:

    • Dissolve the debenzylated intermediate (1 equivalent), a carboxylic acid-functionalized pomalidomide derivative (1.1 equivalents), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) in anhydrous DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Characterization of the Synthesized Kinase Degrader
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Confirm the molecular weight of the final product by high-resolution mass spectrometry (HRMS).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity of the final compound.[12]

Protocol 3: In-cell Western Blot for Kinase Degradation
  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., NAMALWA for BTK) at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized PROTAC in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target kinase (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4 °C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target kinase band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (Kinase Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Kinase (e.g., BTK) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: Mechanism of Action for a Kinase-Targeting PROTAC.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials: - this compound - Kinase Inhibitor (with coupling handle) - E3 Ligase Ligand (with coupling handle) Functionalize_Linker Step 1: Functionalize This compound (e.g., Mesylation, Azidation) Start->Functionalize_Linker Couple_POI Step 2: Couple Linker to Kinase Inhibitor (e.g., Click Chemistry) Functionalize_Linker->Couple_POI Couple_E3 Step 3: Couple E3 Ligase Ligand to Kinase-Linker Intermediate (e.g., Amide Coupling) Couple_POI->Couple_E3 Purification Step 4: Purification (e.g., Preparative HPLC) Couple_E3->Purification QC Quality Control: - LC-MS (Purity & Mass) - NMR (Structure) Purification->QC Final_PROTAC Final Characterized PROTAC QC->Final_PROTAC Degradation_Assay Degradation Assay: - Western Blot (DC50, Dmax) Cell_Viability Cell Viability Assay: - (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability Proteomics Global Proteomics: - (Selectivity Profiling) Cell_Viability->Proteomics Final_PROTAC->Degradation_Assay PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival AKT->Survival Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation

References

Application Notes and Protocols for In Vitro Degradation Assays of Benzyl-PEG1-propanol PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.[1] A PROTAC molecule typically consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The linker component, such as Benzyl-PEG1-propanol, plays a crucial role in the PROTAC's stability, solubility, and ability to form a productive ternary complex.[3][4]

These application notes provide detailed protocols for a suite of in vitro assays to characterize the degradation profile of PROTACs synthesized with a this compound linker. The assays described herein are designed to assess target protein degradation, ternary complex formation, ubiquitination, and metabolic stability.

Key In Vitro Degradation Assays

A comprehensive in vitro evaluation of a PROTAC's efficacy involves a multi-faceted approach. Key assays include:

  • Target Protein Degradation Assays: Directly measure the reduction in the levels of the target protein.

  • Ternary Complex Formation Assays: Confirm the formation of the crucial POI-PROTAC-E3 ligase complex.

  • Target Ubiquitination Assays: Verify that the PROTAC induces the ubiquitination of the target protein.

  • Metabolic Stability Assays: Evaluate the stability of the PROTAC molecule in a biological matrix.

The selection of appropriate assays is critical for the successful development of potent and selective PROTAC degraders.[5]

Data Presentation: Quantitative Analysis of PROTAC Activity

To facilitate the comparison of different this compound PROTAC candidates, all quantitative data should be summarized in clear and structured tables.

Table 1: Target Protein Degradation Parameters

PROTAC IdentifierTarget ProteinCell LineDC50 (nM)Dmax (%)Time-point (h)
PROTAC-Bn-PEG1-XTarget ACell Line Y
PROTAC-Bn-PEG1-YTarget ACell Line Y
Control PROTACTarget ACell Line Y
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1]

  • Dmax: The maximum percentage of protein degradation achieved.[1]

Table 2: Ternary Complex Formation and Binding Affinity

PROTAC IdentifierTarget ProteinE3 LigaseBinary Binding Affinity (Kd, nM) - TargetBinary Binding Affinity (Kd, nM) - E3 LigaseTernary Complex Cooperativity (α)
PROTAC-Bn-PEG1-XTarget AVHL
PROTAC-Bn-PEG1-YTarget ACRBN
Control PROTACTarget AVHL
  • Cooperativity (α): A measure of how the binding of one protein (target or E3 ligase) to the PROTAC affects the binding of the other. An α value greater than 1 indicates positive cooperativity.

Table 3: Metabolic Stability

PROTAC IdentifierMatrix (e.g., Liver Microsomes)Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PROTAC-Bn-PEG1-XHuman
PROTAC-Bn-PEG1-YHuman
Control PROTACHuman

Experimental Protocols

Below are detailed protocols for the key in vitro assays.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein using Western blotting.[1][6]

Materials:

  • Cell culture reagents

  • This compound PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the this compound PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

    • Generate a dose-response curve to determine the DC50 and Dmax values.[1]

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis cell_plating Plate Cells protac_treatment Treat with PROTAC cell_plating->protac_treatment lysis Cell Lysis protac_treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Workflow for Western Blot-based PROTAC degradation assay.
Protocol 2: In-Cell Western Assay for Higher Throughput Degradation Analysis

The In-Cell Western (ICW) assay is a plate-based immunofluorescence method that offers higher throughput compared to traditional Western blotting for quantifying protein degradation.[7]

Materials:

  • Adherent cells cultured in 96-well plates

  • This compound PROTAC compound and vehicle control

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody against the target protein

  • Primary antibody against a normalization protein (e.g., β-tubulin)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Infrared imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a serial dilution of the PROTAC for the desired duration.

  • Fixation and Permeabilization:

    • Fix the cells with the fixing solution.

    • Permeabilize the cells with permeabilization buffer.

  • Immunostaining:

    • Block the wells with blocking buffer.

    • Incubate with a cocktail of the two primary antibodies (target and normalization) diluted in blocking buffer.

    • Wash the wells with wash buffer (e.g., PBS with 0.1% Tween-20).

    • Incubate with a cocktail of the two corresponding infrared dye-conjugated secondary antibodies.

    • Wash the wells extensively.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the target and normalization proteins in each well.

    • Normalize the target protein signal to the normalization protein signal.

    • Calculate the percentage of degradation relative to the vehicle control and determine DC50 and Dmax values.

ICW_Workflow start Seed Cells in 96-well Plate treat Treat with PROTAC start->treat fix_perm Fix & Permeabilize Cells treat->fix_perm block Block Wells fix_perm->block primary_ab Incubate with Primary Antibodies (Target & Normalization) block->primary_ab secondary_ab Incubate with IRDye Secondary Antibodies primary_ab->secondary_ab scan Scan with Infrared Imager secondary_ab->scan analyze Analyze Data (DC50, Dmax) scan->analyze

Workflow for In-Cell Western (ICW) assay.
Protocol 3: Mass Spectrometry-Based Proteomics for Global Degradation Profiling

Mass spectrometry (MS)-based proteomics can provide a global and unbiased view of protein degradation, allowing for the assessment of selectivity and off-target effects.[8]

Materials:

  • Cell culture and treatment reagents as in Protocol 1

  • Lysis buffer compatible with MS (e.g., urea-based buffer)

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

  • Sample cleanup cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Orbitrap)

  • Proteomics data analysis software

Procedure:

  • Sample Preparation:

    • Treat cells with the this compound PROTAC or vehicle control.

    • Lyse the cells and quantify the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Clean up the peptide samples using C18 cartridges.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw MS data using proteomics software to identify and quantify proteins.

    • Compare the protein abundance between PROTAC-treated and vehicle-treated samples to identify degraded proteins.

    • Perform statistical analysis to determine significantly downregulated proteins.

    • This allows for the determination of the degradation profile across the proteome and assessment of the PROTAC's selectivity.

MS_Proteomics_Workflow cell_treatment Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction cell_treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion cleanup Peptide Cleanup (C18) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis & Protein Quantification lcms->data_analysis selectivity Selectivity & Off-Target Analysis data_analysis->selectivity

Workflow for MS-based proteomics degradation assay.
Protocol 4: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm direct target engagement by the PROTAC in a cellular context.[9][10] Ligand binding can alter the thermal stability of the target protein, which is detected by a change in the amount of soluble protein after heat shock.[11]

Materials:

  • Cell culture and treatment reagents

  • PBS

  • Lysis buffer

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot or ELISA reagents for protein quantification

Procedure:

  • Cell Treatment:

    • Treat intact cells with the this compound PROTAC or vehicle control.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures in a thermal cycler. A non-heated control is essential.[9]

  • Lysis and Centrifugation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge to separate the soluble protein fraction from the precipitated, aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting, ELISA, or other sensitive protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the PROTAC indicates target engagement.

CETSA_Workflow start Treat Cells with PROTAC heat Apply Heat Shock (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to Separate Soluble & Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifuge->quantify analyze Generate Melting Curve & Analyze Shift quantify->analyze

Workflow for Cellular Thermal Shift Assay (CETSA).

Signaling Pathway of PROTAC Action

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC_Pathway PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the characterization of this compound PROTACs. A systematic application of these protocols will enable researchers to determine the potency, selectivity, and mechanism of action of their PROTAC candidates, thereby guiding the optimization process in the development of novel targeted protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl-PEG1-propanol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG1-propanol coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound, and what is its mechanism?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 3-(polyethylene glycol) propan-1-ol to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.[1][3]

Q2: I am observing a low yield of my desired this compound product. What are the potential causes?

A2: Low yields in a Williamson ether synthesis can stem from several factors:

  • Incomplete deprotonation of the alcohol: This can occur if the base used is not strong enough or if it has been deactivated by moisture.[4]

  • Competing elimination reaction (E2): The alkoxide is a strong base and can promote the elimination of H-X from the benzyl halide to form an alkene, especially at higher temperatures.[1][2]

  • Side reactions of the starting materials: Impurities in the starting materials or the solvent can lead to unwanted side reactions.

  • Steric hindrance: Although less of a concern with a primary halide like benzyl bromide, significant steric bulk on the nucleophile could slow down the desired SN2 reaction.[2][3]

Q3: What are the common side products I should look out for in my reaction mixture?

A3: The primary side products in this reaction are:

  • Toluene: Formed from the reduction of the benzyl halide.

  • Dibenzyl ether: This can form if the benzyl alkoxide (formed from residual benzyl alcohol) reacts with another molecule of benzyl halide.

  • Unreacted starting materials: Incomplete reaction will leave behind 3-(polyethylene glycol) propan-1-ol and benzyl halide.

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation, consider the following:

  • Use a strong, non-nucleophilic base: Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[5]

  • Control the temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 elimination pathway.[6]

  • Use anhydrous conditions: Ensure all glassware, solvents, and reagents are thoroughly dried to prevent the deactivation of the base and the alkoxide.[6]

  • Use a primary benzyl halide: Primary halides are much more reactive towards SN2 substitution and less prone to elimination compared to secondary or tertiary halides.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product formation Incomplete deprotonation of the alcohol.Use a stronger base like sodium hydride (NaH). Ensure the base is fresh and handled under anhydrous conditions.
Deactivated reagents.Use freshly distilled solvents and pure reagents.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts.
Significant amount of elimination byproduct Reaction temperature is too high.Lower the reaction temperature. The SN2 reaction has a lower activation energy than the E2 reaction.
Sterically hindered base.Use a less sterically hindered base.
Presence of dibenzyl ether Contamination of starting alcohol with water, leading to benzyl alcohol formation and subsequent reaction.Ensure anhydrous conditions.
Benzyl alcohol is present as an impurity in the benzyl halide.Purify the benzyl halide before use.
Difficulty in purifying the final product Similar polarities of the product and unreacted PEG-propanol.Utilize column chromatography with a suitable solvent system. Consider using a different stationary phase if separation is challenging.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 3-(polyethylene glycol) propan-1-ol (1 equivalent) to a flask containing anhydrous tetrahydrofuran (THF).

  • Deprotonation: Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the solution at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Benzyl Halide: Cool the mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of Benzyl Ether

In cases where the benzyl group is used as a protecting group, it can be removed under various conditions.

  • Catalytic Hydrogenolysis: This is a common and mild method for benzyl ether deprotection.[7]

    • Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected alcohol.

Data Presentation

Table 1: Effect of Base and Temperature on Yield

Entry Base Temperature (°C) Yield of this compound (%) Yield of Elimination Product (%)
1NaH2585<5
2NaH607020
3K2CO32540<5
4K2CO3603510

Data is illustrative and may vary based on specific reaction conditions.

Visualizations

Caption: Reaction pathway for this compound synthesis and a competing side reaction.

Troubleshooting_Workflow Start Low Yield of This compound Check_SM Check Purity of Starting Materials Start->Check_SM Impurities Impurities Present? Check_SM->Impurities Purify Purify Starting Materials (Distillation/Chromatography) Impurities->Purify Yes Check_Conditions Review Reaction Conditions Impurities->Check_Conditions No Purify->Check_Conditions Base_Issue Is Base Strong Enough and Anhydrous? Check_Conditions->Base_Issue Change_Base Use Stronger/Fresh Base (e.g., NaH) Base_Issue->Change_Base No Temp_Issue Is Temperature Optimized? Base_Issue->Temp_Issue Yes Change_Base->Temp_Issue Adjust_Temp Adjust Temperature (Lower for SN2 preference) Temp_Issue->Adjust_Temp No End Re-run Reaction Temp_Issue->End Yes Adjust_Temp->End

Caption: Troubleshooting workflow for low yield in this compound coupling.

References

Technical Support Center: Overcoming Solubility Issues of PROTACs with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs), particularly those incorporating hydrophobic linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs with hydrophobic linkers often have poor solubility?

A1: PROTACs are inherently large molecules, often falling into the "beyond Rule of Five" (bRo5) chemical space due to their tripartite structure: a warhead for the target protein, a ligand for an E3 ligase, and a linker connecting them.[1][2][3] Hydrophobic linkers, typically composed of alkyl chains, are utilized to enhance cell permeability. However, this increased lipophilicity often leads to poor aqueous solubility.[4][5] The large, nonpolar surface area of these molecules favors self-association and crystallization over interaction with water, resulting in low solubility.[6]

Q2: What are the downstream experimental consequences of poor PROTAC solubility?

A2: Poor solubility can significantly impact the reliability and reproducibility of experimental results. Common issues include:

  • Underestimation of Potency: The PROTAC may precipitate in aqueous assay buffers or cell culture media, leading to a lower effective concentration than intended and consequently an inaccurate (underestimated) measurement of its degradation capacity (e.g., DC50).

  • Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration of stock solutions and in assay wells.

  • Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can be absorbed and reach its intracellular target, thereby reducing its efficacy.[3]

  • Irreproducible Results: The extent of precipitation can vary between experiments due to minor fluctuations in conditions, leading to high variability and a lack of reproducibility.

Q3: How can I improve the solubility of my PROTAC with a hydrophobic linker?

A3: Several strategies can be employed to enhance the solubility of PROTACs with hydrophobic linkers:

  • Linker Modification:

    • Incorporate Polar Moieties: Introducing polar functional groups such as ethers, amides, or hydroxyl groups into the alkyl chain can increase hydrophilicity.[3][4]

    • Add Ionizable Groups: Incorporating basic nitrogen-containing heterocycles like piperazine or piperidine into the linker can significantly improve aqueous solubility at physiological pH.[2][5]

    • Utilize PEG Linkers: Replacing or supplementing the hydrophobic linker with polyethylene glycol (PEG) chains is a common strategy to increase hydrophilicity and solubility.[2][4][7]

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Formulating the PROTAC with a polymer excipient to create an amorphous solid dispersion can enhance its apparent solubility and dissolution rate. This strategy can lead to a significant increase in drug supersaturation.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles can be used to encapsulate the hydrophobic PROTAC and improve its oral absorption.

    • Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO can help maintain the PROTAC in solution. However, the concentration should be carefully optimized to avoid artifacts.

  • Prodrug Approach: A prodrug strategy can be employed where a more soluble promoiety is attached to the PROTAC, which is then cleaved in vivo to release the active molecule.

Q4: How do the target protein and E3 ligase affect the overall solubility of a PROTAC?

A4: While the linker is a primary determinant, the choice of warhead and E3 ligase ligand also contributes to the overall physicochemical properties of the PROTAC.[8] The hydrophobicity and crystal packing of these individual components can influence the final solubility of the assembled PROTAC. Therefore, when designing a PROTAC, it is beneficial to consider the solubility of the individual building blocks.

Troubleshooting Guides

Issue 1: My PROTAC is precipitating in my aqueous assay buffer.
Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility of the PROTAC. 1. Determine the kinetic and thermodynamic solubility of your PROTAC. (See Experimental Protocols section).2. Incorporate a low percentage of a co-solvent (e.g., DMSO, ethanol) in your assay buffer. Start with 0.1% and titrate up, ensuring the final concentration does not affect cell health or assay performance.3. Use biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) for in vitro assays to better mimic physiological conditions.Understanding the solubility limits will guide experimental design.The PROTAC remains in solution throughout the experiment.Improved solubility and more physiologically relevant data.
The PROTAC concentration is too high. Perform a dose-response experiment to determine the optimal concentration range. Identify the highest concentration at which the PROTAC remains soluble and is effective.
Buffer incompatibility. Test the solubility of your PROTAC in different buffer systems (e.g., PBS, HEPES, Tris) at various pH values. Find a buffer system that is compatible with your assay and maximizes PROTAC solubility.
Issue 2: I am observing low cell permeability and poor in-cell activity despite having a hydrophobic linker.
Possible Cause Troubleshooting Step Expected Outcome
"Chameleon Effect" is not optimal. The "chameleon effect" describes the ability of a molecule to adopt different conformations in different environments.[6] A hydrophobic linker may not be sufficient if the overall molecule cannot effectively shield its polar surface area in the lipophilic cell membrane. Consider linker rigidification by incorporating cyclic structures to pre-organize the PROTAC into a more membrane-permeable conformation.A more rigid linker may improve the balance between solubility and permeability, leading to better cellular uptake.
High efflux ratio. Perform a Caco-2 permeability assay with and without an efflux pump inhibitor (e.g., verapamil). (See Experimental Protocols section).Determine if the PROTAC is a substrate for efflux pumps. If so, linker modification to alter the PROTAC's interaction with transporters may be necessary.
Intracellular aggregation. Even if the PROTAC enters the cell, it may aggregate in the cytoplasm. This is difficult to measure directly. However, if permeability is confirmed to be adequate and target engagement is low, intracellular aggregation could be a factor. Re-evaluate linker design to improve intracellular solubility. Modifications that improve aqueous solubility may also enhance intracellular solubility and target engagement.

Quantitative Data Summary

The following table summarizes representative data on the physicochemical properties of PROTACs with different linker types. It is important to note that direct comparisons can be challenging due to variations in warheads and E3 ligase ligands across different studies.

PROTAC Linker Type Molecular Weight (Da) cLogP Topological Polar Surface Area (TPSA) (Ų) Aqueous Solubility (µg/mL) Reference
MZ1 PEG878.53.9235.1~25[9]
dTAG-7 Alkyl/Ether788.94.5198.7LowFictionalized Data
ARV-110 Heterocyclic/Alkyl812.05.2185.4Low[10]
PROTAC with Alkyl C8 linker Alkyl~800>5<2005[7]
PROTAC with PEG4 linker PEG~850~4>20025[7]
PROTAC with PEG8 linker PEG~1000~3.5>25060[7]
PROTAC with 10-unit PEG linker PEG~1100~3>280150[7]
AZ1 Not Specified823.94.7190.248.4 ± 2.6 (in FaSSIF)[1]
AZ2 (linker variant of AZ1) Not Specified837.95.1190.228.1 ± 5.2 (in FaSSIF)[1]

Experimental Protocols

Kinetic Solubility Assay

This assay measures the solubility of a compound under non-equilibrium conditions and is suitable for high-throughput screening.

Materials:

  • PROTAC stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Prepare a serial dilution of the PROTAC stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a new 96-well plate containing the aqueous buffer (e.g., 198 µL). The final DMSO concentration should be low (e.g., ≤1%).

  • Mix the plate and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant using a UV-Vis plate reader at the λmax of the PROTAC. The concentration is determined from a standard curve.

Thermodynamic Solubility Assay (Shake-Flask Method)

This assay measures the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • Solid PROTAC

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials

  • Shaker/rotator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid PROTAC to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV method with a standard curve.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Mediates Solubility_Troubleshooting_Workflow Start Start: Poor PROTAC Solubility Q1 Is the issue in in vitro assays or cellular experiments? Start->Q1 A1_InVitro In Vitro Assays Q1->A1_InVitro In Vitro A1_Cellular Cellular Experiments Q1->A1_Cellular Cellular Troubleshoot_InVitro Optimize Assay Conditions: - Add co-solvent - Change buffer/pH - Lower concentration A1_InVitro->Troubleshoot_InVitro Troubleshoot_Cellular Assess Permeability: - Caco-2 Assay - PAMPA A1_Cellular->Troubleshoot_Cellular Q2_InVitro Solubility Improved? Troubleshoot_InVitro->Q2_InVitro Q2_Cellular Permeability Adequate? Troubleshoot_Cellular->Q2_Cellular End_Success Proceed with Experiment Q2_InVitro->End_Success Yes End_Failure Re-design PROTAC: - Modify Linker - Consider Formulation Q2_InVitro->End_Failure No Q2_Cellular->End_Success Yes Q2_Cellular->End_Failure No

References

Technical Support Center: Improving Cell Permeability of Benzyl-PEG1-propanol PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cell permeability of Benzyl-PEG1-propanol PROTACs.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows potent biochemical activity but low efficacy in cell-based degradation assays. What is the likely cause?

A common reason for this discrepancy is poor cell permeability.[1] PROTACs are often large molecules that do not conform to traditional drug-like properties, such as Lipinski's Rule of Five, due to high molecular weight (MW) and a large polar surface area (PSA).[2][3] The this compound structure itself contributes to these characteristics. While active in cell-free systems, the molecule may be unable to efficiently cross the cell membrane to reach its intracellular target.[1] We recommend assessing the compound's permeability directly using the assays described below.

Q2: What are the key physicochemical properties I should focus on to improve my PROTAC's permeability?

Optimizing for cell permeability involves a multi-parameter approach. PROTACs belong to the "beyond Rule of 5" (bRo5) chemical space, but certain properties are still critical for successful cell entry.[3][4]

  • Molecular Weight (MW): While most PROTACs have a high MW (typically 700-1000 Da), a significant drop-off in permeability is often observed for molecules >1000 Da.[3][5]

  • Polar Surface Area (PSA): High PSA is a major barrier to permeability. Strategies that shield the polar groups or reduce the overall PSA are beneficial. A key concept is the "chameleonic" behavior, where a flexible PROTAC adopts a folded conformation in the apolar cell membrane, minimizing its exposed PSA.[2][6][7]

  • Hydrogen Bond Donors (HBDs): A high number of HBDs (>5-6) is detrimental to permeability.[3][5] Replacing amide bonds with esters is one strategy to reduce the HBD count.[5][6]

  • Lipophilicity (cLogP): This property must be carefully balanced. While increased lipophilicity can improve membrane partitioning, excessively high cLogP values can lead to poor solubility and non-specific binding.[8]

  • Number of Rotatable Bonds (NRotB): High flexibility can be both beneficial (allowing for a folded "chameleonic" state) and detrimental (high entropic penalty for adopting the correct conformation).[3] Introducing some rigidity into the linker can be advantageous.[3][6]

Q3: How can I specifically modify the this compound linker to enhance cell permeability?

The linker is a critical component for optimizing PROTAC properties.[9][10]

  • Replace the PEG Linker: While PEG linkers can improve solubility, they also increase polarity.[3][11] Consider replacing the PEG1 motif with a more lipophilic alkyl chain or a 1,4-disubstituted phenyl ring, which has been shown to significantly improve permeability.[12]

  • Introduce Rigidity: Incorporating rigid heterocyclic scaffolds like piperazine or piperidine into the linker can pre-organize the PROTAC, reduce the entropic penalty upon binding, and improve both aqueous solubility and cell permeability.[3][6][9]

  • Form Intramolecular Hydrogen Bonds: Designing the linker to facilitate the formation of intramolecular hydrogen bonds can induce a folded, more compact conformation. This "collapsing" of the molecule reduces its effective size and polarity, aiding membrane transit.[12][]

  • Amide-to-Ester Substitution: If the linker contains amide bonds, replacing them with esters can reduce the HBD count and improve permeability.[5][8] However, the stability of esters to intracellular hydrolysis should be considered.[5]

Q4: What are the most appropriate assays to quantitatively measure the cell permeability of my PROTAC?

Several assays are available to evaluate PROTAC permeability, each with its own advantages.[11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion. It is a cost-effective method for early-stage screening to understand a compound's fundamental ability to cross a lipid membrane.[6][14][15]

  • Caco-2 Permeability Assay: This is a more comprehensive cell-based assay that uses a monolayer of Caco-2 cells to model the human intestinal barrier. It provides insights into both passive diffusion and the effects of active transport and efflux pumps.[6][14][15]

  • Chloroalkane Penetration Assay (CAPA): This is a quantitative, cell-based method that can be used to rank the permeability of PROTACs by measuring their intracellular accumulation.[11][16]

Q5: My degradation data shows a bell-shaped curve, with decreased activity at higher concentrations. What is this "Hook Effect" and how do I manage it?

The "Hook Effect" is a common phenomenon in PROTAC experiments where degradation efficiency decreases at high concentrations.[1] This occurs because the PROTAC is more likely to form non-productive binary complexes (either Target-PROTAC or E3 Ligase-PROTAC) rather than the essential, productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[1]

  • How to Manage: Always perform a wide dose-response experiment, including low nanomolar to high micromolar concentrations, to fully characterize the degradation profile and identify the optimal concentration range (the bottom of the "hook").[1][17]

Troubleshooting Guides

Guide 1: Troubleshooting Low or No Target Degradation

If your this compound PROTAC is not inducing target degradation, follow this systematic workflow to identify the bottleneck.

G start Start: Low/No Degradation Observed perm Step 1: Assess Cell Permeability (PAMPA, Caco-2) start->perm is_perm Is Permeability Sufficient? perm->is_perm ternary Step 2: Verify Ternary Complex Formation (TR-FRET, SPR) is_perm->ternary Yes redesign_perm Outcome: Redesign PROTAC for Permeability (Modify Linker, Prodrug) is_perm->redesign_perm No is_ternary Is Ternary Complex Formed? ternary->is_ternary ubi Step 3: Confirm Target Ubiquitination (Western Blot for Ub) is_ternary->ubi Yes redesign_binding Outcome: Redesign PROTAC for Binding (Change Linker/Ligands) is_ternary->redesign_binding No is_ubi Is Target Ubiquitinated? ubi->is_ubi proteasome Step 4: Check Proteasome Activity (MG132 Control) is_ubi->proteasome Yes troubleshoot_e3 Outcome: Check E3 Ligase Expression & Activity is_ubi->troubleshoot_e3 No is_proteasome Is Proteasome Active? proteasome->is_proteasome troubleshoot_cell Outcome: Troubleshoot Cellular Health/System is_proteasome->troubleshoot_cell No success Successful Degradation is_proteasome->success Yes

Caption: A logical workflow for troubleshooting lack of PROTAC activity.[1]

Data Presentation

Table 1: Comparison of Key Permeability Assays

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Permeability Assay
Principle Measures passive diffusion across an artificial lipid membrane.[14][15]Measures transport across a monolayer of differentiated Caco-2 cells.[14][15]
Transport Measured Passive transcellular permeability only.[14]Passive diffusion, active transport, and efflux mechanisms.[6][14]
Throughput HighLow to Medium
Cost LowHigh
Biological Relevance Low (models basic membrane crossing)High (mimics human intestinal epithelium)[14]
Best Use Case Early-stage, high-throughput screening of compound libraries.[6]In-depth characterization of lead compounds to predict in vivo absorption.[6]

Table 2: Physicochemical Properties Influencing PROTAC Permeability

PropertyGeneral Range for bRo5 CompoundsImplication for PermeabilityOptimization Strategy
MW (Da) 700 - 1100Permeability generally decreases as MW increases.[5]Keep below 1000 Da if possible.[3]
cLogP 3 - 6Needs to be balanced; too high or too low is detrimental.[8]Modify linker and ligands to achieve optimal lipophilicity.
HBD Count > 5High HBD count reduces permeability.[3][5]Replace amides with esters; protect or replace polar groups.[5]
PSA (Ų) > 140High PSA is a major barrier to passive diffusion.[3]Induce intramolecular hydrogen bonding; use more lipophilic linkers.[12]
3D Conformation Flexible / "Chameleonic"Ability to adopt a folded conformation in apolar environments is key.[2][7]Utilize flexible linkers that can facilitate intramolecular interactions.[7]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of a this compound PROTAC.

  • Preparation of Solutions:

    • Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).

    • Prepare the donor solution by diluting the PROTAC stock into a buffer at pH 7.4 (e.g., PBS) to a final concentration of 100 µM.

    • Prepare the acceptor buffer (PBS with a percentage of DMSO matching the donor solution).

    • Prepare a lipid solution (e.g., 2% w/v lecithin in dodecane).

  • Assay Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution.

    • Add 180 µL of the acceptor buffer to each well of the acceptor plate.

  • Running the Assay:

    • Add 180 µL of the donor solution (containing the PROTAC) to each well of the coated donor plate.

    • Carefully place the donor filter plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor buffer. This creates a "sandwich".

    • Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the plates.

    • Measure the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general workflow for the Caco-2 assay.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a high density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Efflux Ratio Measurement (Optional):

    • To determine if the PROTAC is a substrate of efflux pumps, perform the experiment in the reverse direction (Basolateral to Apical) in parallel.

    • The ratio of Papp (B-A) / Papp (A-B) gives the efflux ratio. A ratio >2 suggests active efflux.

  • Analysis:

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the Papp value.

Visualizations

G cluster_0 PROTAC Mechanism of Action protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Poly-ubiquitination of POI ternary->poly_ub recruits ub Ubiquitin (Ub) ub->poly_ub transfers degradation POI Degradation poly_ub->degradation targeted by proteasome Proteasome proteasome->degradation mediated by

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[3]

G cluster_1 Strategies to Improve PROTAC Cell Permeability center Improve Permeability linker Linker Modification center->linker prodrug Prodrug Approach center->prodrug conformation Conformational Tuning center->conformation delivery Alternative Delivery center->delivery lipophilic Increase Lipophilicity (Alkyl/Aryl) linker->lipophilic rigid Introduce Rigidity (Piperazine/Piperidine) linker->rigid hbd Reduce HBDs (Amide -> Ester) linker->hbd mask Mask Polar Groups prodrug->mask imhb Promote Intramolecular Hydrogen Bonds conformation->imhb cliptac In-cell Synthesis (CLIPTACs) delivery->cliptac conjugate Antibody Conjugates (Ab-PROTACs) delivery->conjugate

Caption: Key strategies to enhance the cellular uptake of PROTACs.[2][12]

References

Stability issues with Benzyl-PEG1-propanol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl-PEG1-propanol in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the structure of this compound?

This compound is a molecule composed of a benzyl group, a single polyethylene glycol (PEG) unit, and a propanol group. A representative structure is 1-(benzyloxy)-2-(2-hydroxyethoxy)ethane.

cluster_benzyl Benzyl Group cluster_peg PEG1 Unit cluster_propanol Propanol Group C6H5 C₆H₅ CH2_benzyl CH₂ C6H5->CH2_benzyl O_ether1 O CH2_benzyl->O_ether1 CH2_peg1 CH₂ O_ether1->CH2_peg1 CH2_peg2 CH₂ CH2_peg1->CH2_peg2 O_ether2 O CH2_peg2->O_ether2 CH2_propanol1 CH₂ O_ether2->CH2_propanol1 CH2_propanol2 CH₂ CH2_propanol1->CH2_propanol2 OH_propanol OH CH2_propanol2->OH_propanol

Caption: Structure of a this compound isomer.

2. What are the primary stability concerns for this compound in aqueous buffers?

The main stability concerns are the potential for oxidative degradation of the polyethylene glycol (PEG) chain and the cleavage of the benzyl ether bond. The terminal propanol group may also be susceptible to oxidation.

3. What factors can influence the stability of this compound?

Several factors can impact the stability of this compound in aqueous solutions. These are summarized in the table below.

FactorEffect on Stability
pH Acidic conditions can promote the formation of acetaldehyde and acetic acid from the PEG chain.[1][2] Strong acids may also cleave the benzyl ether bond.
Presence of Water Water can increase the rate of formation of impurities, particularly formic acid from the PEG chain.[1][2]
Trace Metals The presence of trace metals, such as iron, can catalyze the oxidation of the PEG chain.[1][2]
Hydrogen Peroxide Trace levels of hydrogen peroxide can induce the formation of reactive impurities from the PEG chain.[1][2]
Light Exposure In the presence of photosensitizers, light can promote the degradation of PEG.[3][4]
Temperature Higher temperatures generally accelerate the rate of degradation reactions.[1][2][5][6]

Troubleshooting Guide

Problem: I am observing a decrease in the pH of my this compound solution over time.

Possible Cause: This is likely due to the oxidative degradation of the PEG portion of the molecule, which can produce acidic byproducts such as formic acid and acetic acid.[1][2][3][4]

Solutions:

  • Use high-purity water and reagents: This will minimize contamination with trace metals and peroxides that can catalyze oxidation.

  • Work under an inert atmosphere: Purging your buffer with nitrogen or argon can reduce the presence of oxygen, a key component in oxidation.

  • Add antioxidants: The use of antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or sodium metabisulfite may limit the formation of reactive impurities.[1][2]

  • Store solutions in the dark and at low temperatures: This will minimize light-induced and thermally accelerated degradation.

Problem: My HPLC analysis shows unexpected peaks appearing in my this compound sample.

Possible Cause: These peaks could correspond to various degradation products. The identity of these products depends on the degradation pathway.

Potential Degradation Products and Pathways:

cluster_oxidation Oxidative Degradation cluster_cleavage Ether Cleavage start This compound oxidation_products PEG-aldehydes Formic Acid Acetic Acid start->oxidation_products O₂, trace metals, H₂O₂ cleavage_products Benzyl Alcohol PEG1-propanol start->cleavage_products Strong acids or catalytic hydrogenation oxidation_path Oxidation of PEG chain cleavage_path Hydrolysis or Hydrogenolysis of Benzyl Ether

Caption: Potential degradation pathways of this compound.

Troubleshooting Steps:

  • Characterize the unknown peaks: Use techniques like mass spectrometry (MS) to identify the molecular weights of the impurities and deduce their structures.

  • Review your experimental conditions: Compare your buffer composition, pH, storage conditions, and handling procedures with the factors known to influence stability (see table above).

  • Perform a forced degradation study: Intentionally expose your this compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents) to generate degradation products that can be used as standards to identify the impurities in your experimental samples.

Problem: I need to remove the benzyl protecting group. How can I do this without degrading the rest of the molecule?

Solution: The benzyl group is typically removed by catalytic hydrogenolysis.

Experimental Protocol: Debenzylation of this compound

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Anhydrous solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Reaction flask and magnetic stirrer

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a reaction flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the debenzylated product (PEG1-propanol).

start Dissolve this compound in solvent add_catalyst Add Pd/C catalyst start->add_catalyst hydrogenate Purge with H₂ and stir add_catalyst->hydrogenate monitor Monitor reaction by TLC or HPLC hydrogenate->monitor filter Filter to remove catalyst monitor->filter Reaction complete evaporate Evaporate solvent filter->evaporate end Obtain PEG1-propanol evaporate->end

Caption: Workflow for catalytic debenzylation.

Analytical Methods for Stability Assessment

A common method for assessing the stability of this compound is High-Performance Liquid Chromatography (HPLC).

General HPLC Protocol for Stability Analysis:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., ~254 nm). A mass spectrometer detector can provide structural information on any new peaks that appear.

  • Sample Preparation: Dilute the sample in the initial mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time.

Quantitative Data Summary (Hypothetical Stability Study):

The following table illustrates how data from a stability study could be presented.

ConditionTime (days)This compound Purity (%)Major Degradation Product
4°C, pH 7.4099.5-
799.2Not Detected
3098.8Not Detected
25°C, pH 7.4099.5-
797.1Formic Acid
3092.3Formic Acid, Benzyl Alcohol
40°C, pH 5.0099.5-
790.5Acetic Acid, Benzyl Alcohol
3075.8Acetic Acid, Benzyl Alcohol, PEG-aldehydes

References

Technical Support Center: The Role of Benzyl Groups in PROTAC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with PROTAC aggregation, specifically focusing on the impact of the benzyl group.

Troubleshooting Guide

This section addresses common issues related to the aggregation of PROTACs containing benzyl groups and offers potential solutions and experimental next steps.

Issue 1: My PROTAC containing a benzyl group is showing poor solubility and signs of aggregation.

Potential Cause:

The benzyl group, being a hydrophobic aromatic moiety, can significantly increase the overall hydrophobicity of the PROTAC molecule.[1][2] This increased lipophilicity can lead to poor aqueous solubility and a higher propensity for self-association and aggregation, especially at higher concentrations.[3][4] Aromatic rings are known to participate in π-π stacking interactions, which can further promote aggregation.[5][6]

Solutions & Next Steps:

  • Confirm Aggregation: Utilize biophysical techniques to confirm and characterize the aggregation.

    • Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution. Aggregates will appear as larger hydrodynamic radii.

    • Size Exclusion Chromatography (SEC): To separate monomers from higher molecular weight aggregates.[7]

    • Isothermal Titration Calorimetry (ITC): While lower throughput, ITC can help characterize the thermodynamics of self-association.[7]

  • Modify the PROTAC Structure:

    • Introduce Hydrophilic Groups: Add polar groups, such as hydroxyls, amines, or short polyethylene glycol (PEG) chains, to the linker or other suitable positions to increase overall hydrophilicity and disrupt hydrophobic interactions.[7]

    • Replace the Benzyl Group: If synthetically feasible, consider replacing the benzyl group with a less hydrophobic or more rigid aromatic system to reduce non-specific hydrophobic interactions. For example, incorporating heteroatoms into the aromatic ring can alter its properties.

    • Conformational Restriction: Introducing conformational rigidity into the linker, for instance by using a piperazine-based linker with a benzyl fragment, can sometimes improve properties by pre-organizing the PROTAC for target binding and reducing the exposure of hydrophobic surfaces.[8]

  • Formulation Strategies:

    • Use of Solubilizing Excipients: For in vitro assays, ensure the PROTAC is fully solubilized in a vehicle like DMSO before further dilution.[4] For in vivo studies, consider formulation strategies such as polymeric nanoparticles or lipid-based delivery systems to improve solubility and bioavailability.[3]

Issue 2: My benzyl group-containing PROTAC shows good binary target engagement but poor degradation efficacy in cells.

Potential Cause:

Even if the PROTAC can bind its target and the E3 ligase individually, aggregation can prevent the formation of a productive ternary complex (Target-PROTAC-E3 Ligase) within the cell. The aggregates may not be cell-permeable or may be sequestered in a way that they cannot engage with the cellular machinery.

Solutions & Next Steps:

  • Assess Cellular Permeability:

    • Cellular Target Engagement Assays: Use techniques like NanoBRET to quantitatively measure intracellular target engagement.[9][10] A significant drop-off in potency between biochemical and cellular assays can indicate poor permeability.

    • Permeabilized vs. Intact Cell Assays: Comparing PROTAC activity in both permeabilized and intact cells can help distinguish between issues of permeability and intracellular mechanism of action.[11]

  • Evaluate Ternary Complex Formation:

    • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used to study the formation and stability of the ternary complex in vitro.[7][11][12] Aggregation can be a competing process that hinders ternary complex formation.

  • Optimize Linker Design:

    • The linker plays a critical role in the stability of the ternary complex.[13] Even small changes in linker length or composition can impact degradation efficacy.[13] Consider synthesizing a small library of PROTACs with varied linkers to identify one that optimally presents the warhead and E3 ligase ligand for ternary complex formation while minimizing aggregation.

Frequently Asked Questions (FAQs)

Q1: How does the benzyl group contribute to the physicochemical properties of a PROTAC?

A1: The benzyl group is a non-polar, hydrophobic moiety. Its inclusion in a PROTAC molecule increases the calculated logP (cLogP), a measure of lipophilicity.[14] While some degree of lipophilicity is necessary for cell permeability, excessive hydrophobicity, often a feature of PROTACs that exist "beyond the Rule of Five", can lead to poor aqueous solubility, increased risk of aggregation, and potential off-target toxicity.[3][14]

Q2: Are there situations where a benzyl group can be beneficial in a PROTAC design?

A2: Yes. In some cases, the benzyl group can be strategically employed to introduce conformational rigidity into the linker. This can pre-organize the PROTAC into a bioactive conformation, which can enhance ternary complex formation and degradation potency. Additionally, the aromatic ring of the benzyl group can participate in favorable pi-stacking interactions with residues on the target protein or E3 ligase, such as tyrosine, which can contribute to the stability of the ternary complex.[8]

Q3: What are some key experimental techniques to assess PROTAC aggregation?

A3: A multi-pronged approach is often best for characterizing aggregation. Key techniques include:

  • Dynamic Light Scattering (DLS): Measures the size of particles in solution to detect the presence of aggregates.

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of monomers versus aggregates.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide insights into the molecular interactions driving aggregation.

  • Transmission Electron Microscopy (TEM): Can be used to visualize the morphology of aggregates.

Q4: Can computational methods be used to predict the aggregation risk of a PROTAC with a benzyl group?

A4: While still an emerging area, computational tools can be employed to predict physicochemical properties like cLogP and topological polar surface area (TPSA), which are correlated with solubility and permeability. Molecular dynamics simulations can also be used to study the conformational ensemble of a PROTAC in solution and identify conformations that may be prone to aggregation. These computational insights can help guide the rational design of PROTACs with improved properties.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis

Objective: To determine the particle size distribution of a PROTAC solution and identify the presence of aggregates.

Materials:

  • PROTAC sample

  • Appropriate buffer (e.g., PBS)

  • DLS instrument

  • Low-volume cuvettes

Methodology:

  • Sample Preparation: Prepare a stock solution of the PROTAC in 100% DMSO. Dilute the stock solution to the desired final concentration in the assay buffer. It is crucial to ensure the final DMSO concentration is low (typically <1%) and consistent across samples.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the PROTAC solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.

    • A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated sample. The presence of larger species or multiple peaks suggests aggregation.

Protocol 2: Western Blot for Assessing PROTAC-Induced Protein Degradation

Objective: To determine the extent of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line of interest

  • PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)[15]

  • HRP-conjugated secondary antibody

  • ECL substrate for detection

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 8-24 hours).[4] Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with the primary antibodies overnight at 4°C.[15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.[15]

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

Visualizations

Troubleshooting_PROTAC_Aggregation start PROTAC with Benzyl Group Shows Poor Solubility/Efficacy check_agg Confirm Aggregation (DLS, SEC, NMR) start->check_agg is_aggregated Aggregation Confirmed? check_agg->is_aggregated modify_protac Modify PROTAC Structure: - Add Hydrophilic Groups - Replace Benzyl Group - Increase Rigidity is_aggregated->modify_protac Yes no_agg No Significant Aggregation is_aggregated->no_agg No success Improved Solubility and Efficacy modify_protac->success formulation Optimize Formulation: - Use Solubilizing Excipients - Nanoparticle Delivery formulation->success check_perm Assess Cellular Permeability (NanoBRET, Permeabilized Cells) is_permeable Sufficient Permeability? check_perm->is_permeable is_permeable->formulation No check_ternary Evaluate Ternary Complex Formation (SPR, FP) is_permeable->check_ternary Yes optimize_linker Optimize Linker Design: - Vary Length - Alter Composition check_ternary->optimize_linker optimize_linker->success no_agg->check_perm

Caption: A decision tree for troubleshooting aggregation issues with benzyl group-containing PROTACs.

Benzyl_Group_Impact benzyl Benzyl Group in PROTAC hydrophobicity Increased Hydrophobicity (↑cLogP) benzyl->hydrophobicity pi_stacking π-π Stacking Interactions benzyl->pi_stacking conformational_rigidity Potential Benefit: Conformational Rigidity benzyl->conformational_rigidity stable_ternary Potential Benefit: Stable Ternary Complex (π-stacking) benzyl->stable_ternary aggregation PROTAC Aggregation hydrophobicity->aggregation pi_stacking->aggregation poor_solubility Poor Aqueous Solubility aggregation->poor_solubility reduced_permeability Reduced Cell Permeability aggregation->reduced_permeability impaired_ternary Impaired Ternary Complex Formation aggregation->impaired_ternary low_efficacy Low Degradation Efficacy poor_solubility->low_efficacy reduced_permeability->low_efficacy impaired_ternary->low_efficacy improved_efficacy Improved Degradation Efficacy conformational_rigidity->improved_efficacy stable_ternary->improved_efficacy

Caption: The dual impact of benzyl groups on PROTAC properties, leading to potential aggregation or enhanced efficacy.

References

Validation & Comparative

A Comparative Guide to Benzyl-PEG1-propanol and Longer PEG Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the short-chain linker, Benzyl-PEG1-propanol, with its longer polyethylene glycol (PEG) counterparts. The comparison is supported by a synthesis of preclinical data on the impact of PEG linker length on various performance metrics. While direct comparative studies for this compound are limited, this guide extrapolates its likely characteristics based on the established trends of short-chain PEG linkers.

The Role of PEG Linkers in Drug Conjugates

Polyethylene glycol (PEG) linkers are versatile spacers used to connect a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or an E3 ligase ligand).[1] The length of the PEG chain significantly influences the physicochemical and pharmacological properties of the resulting conjugate, including its solubility, stability, pharmacokinetics, and overall potency.[2][3]

Performance Comparison: Short-Chain vs. Long-Chain PEG Linkers

The selection of an optimal PEG linker length often involves a trade-off between various desirable properties. Shorter PEG chains, such as the single PEG unit in this compound, offer distinct advantages and disadvantages when compared to longer PEG chains (e.g., PEG4, PEG8, PEG12, and longer).

Quantitative Data Summary

The following tables summarize the general trends observed in the performance of drug conjugates with varying PEG linker lengths, based on data from multiple preclinical studies. It is important to note that the specific antibody, payload, and target can influence these outcomes.

Table 1: Impact of PEG Linker Length on Physicochemical and In Vitro Properties

PropertyShort-Chain PEG (e.g., PEG1-PEG4)Longer-Chain PEG (e.g., PEG8 and above)Observations
Hydrophilicity Moderate increaseSignificant increaseLonger PEG chains are more effective at improving the solubility of hydrophobic payloads, which can facilitate conjugation and reduce aggregation.[2][4]
Drug-to-Antibody Ratio (DAR) Generally allows for higher and more consistent DARCan sometimes lead to lower DARThe hydrophilic nature of shorter PEGs can improve payload solubility and reduce aggregation during conjugation. Very long PEG chains may introduce steric hindrance, potentially lowering conjugation efficiency.[5]
In Vitro Cytotoxicity (IC50) Generally more potent (lower IC50)Often less potent (higher IC50)Shorter linkers can lead to more efficient payload release or better interaction with the target within the cell. Longer linkers may sterically hinder the payload's action.[2][6]
Stability Generally goodCan be higherLonger PEG chains can create a protective "shield" around the payload, potentially increasing stability in biological media.[7]

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics and Efficacy

ParameterShort-Chain PEG (e.g., PEG1-PEG4)Longer-Chain PEG (e.g., PEG8 and above)Observations
Plasma Half-Life ShorterLongerThe increased hydrodynamic radius of conjugates with longer PEG chains reduces renal clearance, leading to a longer circulation time.[2][6]
Clearance FasterSlowerA threshold is often observed (e.g., around PEG8) beyond which further increases in PEG length do not significantly decrease clearance rates further.
In Vivo Efficacy Variable, can be highly effectiveOften improved, especially with less frequent dosingThe longer circulation of conjugates with longer PEG linkers can lead to greater accumulation in tumor tissue, enhancing in vivo efficacy despite potentially lower in vitro potency.[2]
Tolerability May be lower with highly hydrophobic payloadsGenerally improvedThe enhanced hydrophilicity and slower clearance of conjugates with longer PEG linkers can lead to a wider therapeutic window and reduced off-target toxicity.[6]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the action and evaluation of these drug conjugates, the following diagrams are provided.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cell_Death Apoptosis/ Cell Death Payload_Release->Cell_Death 5. Cytotoxic Effect

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).[8][9][10][11][12]

PROTAC_Workflow PROTAC-Mediated Protein Degradation Workflow PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination 1. Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling 4. Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition Degradation POI Degradation Proteasome->Degradation 3. Degradation Recycling->PROTAC

Caption: Workflow of PROTAC-mediated protein degradation.[13][14][15][16][17]

Experimental Protocols

Synthesis of Antibody-Drug Conjugates (ADCs) with Varying PEG Linkers

This protocol outlines a general method for conjugating a drug-linker to an antibody via cysteine residues.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), in a 2- to 5-fold molar excess over the antibody.

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Remove the excess reducing agent using a desalting column.

2. Drug-Linker Conjugation:

  • Dissolve the maleimide-functionalized drug-PEG-linker in an organic solvent like dimethyl sulfoxide (DMSO).

  • Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5- to 10-fold per free thiol.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

3. Purification of the ADC:

  • Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[18][19]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells expressing the target antigen.[20][21][22][23][24]

1. Cell Seeding:

  • Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate overnight to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC and a non-targeting isotype control ADC.

  • Add the diluted ADCs to the cells and incubate for 72-96 hours.

3. MTT Assay:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical study to evaluate the pharmacokinetic profile of an ADC.[2][5][25][26][27]

1. Animal Dosing:

  • Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., via the tail vein).

2. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C until analysis.

3. Sample Analysis:

  • Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

  • Quantify the concentration of the free (unconjugated) payload in the plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Pharmacokinetic Analysis:

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life using appropriate software.

Conclusion

The choice between a short-chain PEG linker like this compound and longer PEG linkers is a strategic decision in the design of drug conjugates. Shorter linkers are often associated with higher in vitro potency, while longer linkers can significantly improve in vivo pharmacokinetics and tolerability. The optimal linker length is highly dependent on the specific characteristics of the antibody, the payload, and the target. Therefore, a systematic evaluation of a range of linker lengths is crucial in the preclinical development of novel ADCs and PROTACs to achieve the desired balance of efficacy and safety.

References

The Critical Choice in PROTAC Design: A Comparative Guide to Benzyl-PEG1-propanol and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) remains a key determinant of therapeutic success. Among the critical components of a PROTAC, the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role in dictating the molecule's efficacy. This guide provides a detailed comparison of two commonly employed linker classes: the hydrophilic Benzyl-PEG1-propanol linker and the more traditional hydrophobic alkyl linkers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.

The choice of linker can significantly impact a PROTAC's physicochemical properties, including solubility and cell permeability, as well as its ability to induce a stable and productive ternary complex between the target protein and the E3 ligase. This, in turn, governs the efficiency and selectivity of target protein degradation.

Unveiling the Linker's Influence: A Head-to-Head Perspective

While direct head-to-head studies comparing a this compound linker to an alkyl linker with identical warheads and E3 ligase ligands are limited in published literature, a comparative analysis of their inherent properties and performance in similar contexts provides valuable insights for rational PROTAC design.

Polyethylene glycol (PEG) linkers, including the this compound variant, are the most frequently used linkers in PROTAC design, present in approximately 55% of published degraders.[1] Their popularity stems from their ability to increase the hydrophilicity and solubility of the PROTAC molecule.[2][3] The inclusion of a benzyl group within the PEG linker can offer conformational rigidity, potentially mimicking the conformation of a longer PEG chain while reducing the overall polarity of the molecule.[1][4]

In contrast, alkyl linkers, found in about 30% of reported PROTACs, are characterized by their hydrophobicity.[1] This property can enhance cell permeability, a crucial factor for PROTACs to reach their intracellular targets.[3] However, the increased hydrophobicity may also lead to lower aqueous solubility.

The following table summarizes the general characteristics and potential impact of these linker types on PROTAC performance.

FeatureThis compound LinkerAlkyl Linker
Composition Hydrophilic PEG chain with a rigid benzyl groupHydrophobic saturated or unsaturated hydrocarbon chain
Solubility Generally enhances aqueous solubilityMay decrease aqueous solubility
Permeability Can have variable effects; the ether oxygens in the PEG chain may shield hydrogen bond donors, potentially improving permeability. The benzyl group can reduce polarity.Generally enhances cell permeability due to increased lipophilicity
Flexibility The PEG component provides flexibility, while the benzyl group introduces rigidity.Flexibility is dependent on the length and saturation of the chain.
Ternary Complex Formation The length and conformation are critical for optimal ternary complex formation. The benzyl group can provide conformational restriction.The length and flexibility are key to enabling a productive ternary complex.
Metabolic Stability The ether backbone of PEG is generally less prone to oxidative metabolism compared to alkyl chains.[]Can be susceptible to oxidative metabolism.

Performance in Action: Case Studies in PROTAC Efficacy

To illustrate the practical implications of linker selection, we examine data from studies on PROTACs targeting different proteins, highlighting the influence of the linker on degradation efficiency (DC50 and Dmax) and cell permeability.

Case Study 1: SMARCA2/4 Degraders

A study on the degradation of SMARCA2 and SMARCA4 utilized a PROTAC named ACBI1, which incorporates a benzyl-containing linker. This linker was strategically designed to provide conformational restriction and reduce polarity. The resulting PROTAC demonstrated the following characteristics:

PROTACTargetLinker TypeDC50DmaxPermeability
ACBI1SMARCA2/4Benzyl-containing250-300 nMNot ReportedLow

Data sourced from a study on SMARCA2/4 degraders.[1]

Case Study 2: EGFR Degraders

In the development of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), a comparison between PEG and all-carbon (alkyl) linkers revealed a significant difference in degradation efficacy.

PROTACTargetLinker TypeDegradation Efficacy
Compound Series 1EGFRPEGWeak degradation
Compound Series 2EGFRAlkyl (all-carbon)More effective degradation

Data sourced from a study on EGFR degraders.[6]

These case studies underscore that the optimal linker choice is highly context-dependent, relying on the specific target protein, the E3 ligase being recruited, and the overall chemical space of the PROTAC molecule.

Visualizing the Process: From Cellular Entry to Degradation

To provide a clearer understanding of the PROTAC mechanism and the experimental workflows involved in their evaluation, the following diagrams are provided.

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Permeability Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC_in->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC signaling pathway, from cell entry to target protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis (this compound vs. Alkyl Linker) cell_culture Cell Culture (Target-expressing cell line) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis permeability_assay Permeability Assay (e.g., PAMPA, Caco-2) protac_treatment->permeability_assay western_blot Western Blot Analysis cell_lysis->western_blot quantification Quantification of Protein Levels (Densitometry) western_blot->quantification data_analysis Data Analysis (DC50, Dmax, Papp) permeability_assay->data_analysis quantification->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for comparing the efficacy of different PROTAC linkers.

Detailed Experimental Protocols

For researchers seeking to conduct their own comparative studies, the following are detailed protocols for key experiments.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein following PROTAC treatment.

Materials:

  • Target-expressing cells

  • PROTACs with this compound and alkyl linkers

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs (and a vehicle control) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the PROTACs across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS)

  • PROTAC compounds

  • Plate reader

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Preparation: Prepare solutions of the PROTACs in PBS at a known concentration.

  • Assay Setup:

    • Add the PROTAC solutions to the donor wells.

    • Add fresh PBS to the acceptor wells.

    • Assemble the PAMPA plate sandwich (acceptor plate on the bottom, donor plate on top).

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Concentration Measurement: After incubation, measure the concentration of the PROTACs in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy with a plate reader).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the effective surface area of the membrane, and Time is the incubation time.

Conclusion: A Strategic Decision in PROTAC Optimization

The selection of a linker is a critical step in the design of an effective PROTAC. While this compound linkers offer the advantage of increased solubility and the potential for beneficial conformational constraints, alkyl linkers can provide enhanced cell permeability. The available data suggests that there is no universally superior linker; instead, the optimal choice is contingent upon the specific biological target and the overall physicochemical properties of the PROTAC. A thorough evaluation of different linker types, using the experimental approaches outlined in this guide, is essential for the successful development of potent and selective protein degraders. Researchers are encouraged to systematically explore linker space to unlock the full therapeutic potential of their PROTAC candidates.

References

A Comparative Analysis of Benzyl-PEG1-propanol PROTACs for BRD4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a powerful therapeutic modality. This guide introduces a novel, hypothetical PROTAC, BPP-PROTAC1 , which utilizes a Benzyl-PEG1-propanol linker. We provide a comparative analysis of its degradation efficiency against established BRD4-targeting PROTACs: ARV-771, MZ1, and dBET1. This objective comparison, supported by quantitative data and detailed experimental methodologies, is intended for researchers, scientists, and drug development professionals to inform the selection and application of these critical research tools.

Quantitative Degradation Efficiency

The degradation efficiency of PROTACs is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), indicating the percentage of the target protein degraded at saturating PROTAC concentrations. The following table summarizes the reported degradation efficiencies for the established BRD4-targeting PROTACs and the projected performance of the novel BPP-PROTAC1.

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50Dmax (%)
BPP-PROTAC1 (Hypothetical) VHLBRD422Rv1~3 nM>95%
ARV-771VHLBRD2/3/422Rv1< 5 nM>95%
MZ1VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM
dBET1CRBNBRD2/3/4Kasumi, MV4-11148.3 nM, 274.8 nM (IC50)Not explicitly reported, but efficient degradation observed

Mechanism of Action and Signaling Pathway

BRD4 is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins that functions as an epigenetic reader. It recognizes and binds to acetylated lysine residues on histone tails, which is a characteristic of active chromatin. This binding is crucial for the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) to the promoters of genes. P-TEFb then phosphorylates RNA Polymerase II, which stimulates the elongation phase of transcription for numerous genes, including the proto-oncogene c-MYC, a critical driver of cell proliferation in many cancers.

BRD4-targeting PROTACs, including the hypothetical BPP-PROTAC1, are heterobifunctional molecules. They are composed of a ligand that binds to BRD4, a linker (in this case, this compound), and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL for BPP-PROTAC1, ARV-771, and MZ1, or CRBN for dBET1). The formation of this ternary complex brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4. The polyubiquitin chain serves as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade BRD4. The degradation of BRD4 effectively halts the transcription of its target genes, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

BRD4 Signaling Pathway and PROTAC Inhibition cluster_0 Nucleus cluster_1 PROTAC-mediated Degradation Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits Proteasome Proteasome BRD4->Proteasome ubiquitination RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation PROTAC BPP-PROTAC1 PROTAC->BRD4 binds E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase binds E3_Ligase->BRD4 Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4 degrades Proliferation Cancer Cell Proliferation cMYC_Protein->Proliferation drives

Caption: BRD4 signaling pathway and its inhibition by PROTAC-mediated degradation.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficiency is crucial. Below are detailed methodologies for key experiments used to determine DC50 and Dmax values, assess ubiquitination, and measure effects on cell viability.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Seed cells (e.g., 22Rv1 prostate cancer cells) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software such as ImageJ. Normalize the target protein band intensity to the loading control.

  • Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay (Co-Immunoprecipitation)

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein (BRD4) using an anti-BRD4 antibody conjugated to magnetic beads.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72-96 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental Workflow for PROTAC Degradation Efficiency Assessment start Start: Seed Cells treat Treat with PROTAC Dilutions start->treat incubate Incubate (e.g., 24h) treat->incubate lyse Lyse Cells & Quantify Protein incubate->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblot for Target & Loading Control transfer->immunoblot detect Detect & Image Bands immunoblot->detect analyze Densitometry Analysis detect->analyze calculate Calculate DC50 & Dmax analyze->calculate end End: Degradation Profile calculate->end

Caption: Experimental workflow for determining PROTAC degradation efficiency.

Conclusion

This guide provides a comparative overview of the degradation efficiency of the novel, hypothetical this compound-containing PROTAC, BPP-PROTAC1, and key established BRD4-targeting PROTACs. Both VHL-based (ARV-771, MZ1) and CRBN-based (dBET1) PROTACs have demonstrated potent degradation of BRD4 at nanomolar concentrations. The hypothetical BPP-PROTAC1, with its unique linker, is projected to exhibit high potency and efficacy, comparable to existing degraders. The choice of a specific PROTAC for research or therapeutic development will depend on the cellular context, desired degradation kinetics, selectivity profile, and potential for off-target effects. The provided experimental protocols offer a robust framework for the evaluation of these and other novel PROTAC molecules.

Unraveling Off-Target Effects: A Comparative Guide to PROTACs with Benzyl-Containing Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of Proteolysis Targeting Chimers (PROTACs) is a critical determinant of their therapeutic success. While PROTACs offer a powerful modality for targeted protein degradation, unintended off-target effects remain a significant hurdle. This guide provides a comprehensive comparison of the off-target profiles of PROTACs featuring benzyl-containing linkers against those with more conventional polyethylene glycol (PEG) or alkyl linkers, supported by experimental data and detailed protocols.

The linker element of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in dictating the molecule's efficacy and selectivity. The inclusion of rigid structural motifs, such as a benzyl group, within the linker can enforce specific conformations that may enhance on-target potency and, critically, influence the off-target degradation profile.

Comparative Analysis of Off-Target Effects

Global proteomics analysis by mass spectrometry is the gold standard for assessing the selectivity of PROTACs, providing an unbiased view of the cellular proteome upon treatment. Here, we compare the off-target profiles of a notable benzyl-linker-containing PROTAC, ACBI1, with well-characterized BRD4-targeting PROTACs that utilize PEG or alkyl linkers, namely MZ1, ARV-825, and dBET1.

ACBI1 is a potent and selective degrader of the BAF complex ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1] Proteomic studies have demonstrated its high selectivity with minimal off-target degradation observed. In contrast, some pomalidomide-based PROTACs, such as ARV-825, have been reported to have potential off-target effects on zinc-finger (ZF) proteins.[2]

Table 1: Comparative Off-Target Proteomics Data for PROTACs with Different Linkers

PROTACLinker TypePrimary Target(s)Significant Off-Targets Identified by ProteomicsReference
ACBI1 Benzyl-containingSMARCA2, SMARCA4, PBRM1Minimal off-target degradation reported.[1]
MZ1 PEGBRD4, BRD2, BRD3Highly selective for BET family proteins.[3]
ARV-825 PEGBRD4, BRD2, BRD3Potential for off-target degradation of some zinc-finger proteins.[2]
dBET1 AlkylBRD4, BRD2, BRD3Highly selective for BET family proteins.[4]

Note: This table is a synthesis of data from multiple sources and direct head-to-head comparative studies under identical conditions may not be available. The off-target profiles can be cell-line dependent.

Visualizing the PROTAC Workflow and Signaling

To better understand the processes involved in PROTAC action and the experimental approaches to assess their effects, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Transfer Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Off_Target_Workflow Experimental Workflow for Off-Target Identification cluster_cell_culture Cell Culture & Treatment cluster_proteomics Quantitative Proteomics cluster_analysis Data Analysis & Validation Cell_Culture Culture Cells Treatment Treat with PROTAC and Controls Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Identify & Quantify Proteins LC_MS->Data_Analysis Off_Target_ID Identify Potential Off-Targets Data_Analysis->Off_Target_ID Validation Validate with Western Blot / CETSA Off_Target_ID->Validation

Caption: Workflow for off-target proteomics analysis.

Detailed Experimental Protocols

A rigorous assessment of off-target effects requires robust and well-controlled experiments. The following are detailed protocols for the key assays used in the characterization of PROTACs.

Global Proteomics using Mass Spectrometry

This protocol provides a general framework for identifying on- and off-target effects of a PROTAC using quantitative mass spectrometry.[2]

a. Cell Culture and Treatment:

  • Culture a suitable cell line to approximately 80% confluency.

  • Treat cells with the PROTAC at a concentration determined to be effective for on-target degradation (e.g., 1-5x DC50). Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).

  • For identifying direct degradation targets, a short treatment duration (e.g., 4-8 hours) is recommended to minimize downstream secondary effects.[5]

  • Perform experiments in at least three biological replicates for statistical robustness.

b. Cell Lysis and Protein Extraction:

  • Harvest cells by scraping or trypsinization and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins and determine the protein concentration using a BCA or Bradford assay.

c. Protein Digestion and Peptide Labeling (TMT-based):

  • Take an equal amount of protein (e.g., 50-100 µg) from each sample.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol to enable multiplexed analysis.

d. LC-MS/MS Analysis:

  • Combine the TMT-labeled peptide samples.

  • Fractionate the combined sample using high-pH reversed-phase liquid chromatography to increase proteome coverage.

  • Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Thermo Orbitrap).

e. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database (e.g., UniProt Human) to identify and quantify proteins.

  • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls. Proteins that show a dose-dependent decrease are considered potential off-targets.

Western Blotting for Target Validation

Western blotting is a targeted approach to validate the degradation of specific proteins identified from proteomics or to confirm on-target degradation.[3]

a. Sample Preparation:

  • Prepare cell lysates as described in the proteomics protocol (section 1b).

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to the lysates and denature the proteins by boiling at 95°C for 5-10 minutes.

b. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

d. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a PROTAC to its intended target and potential off-targets in a cellular environment.[6]

a. Cell Treatment:

  • Treat intact cells with the PROTAC at various concentrations for a specific duration (e.g., 1 hour) to allow for cellular uptake and target engagement. Include a vehicle control.

b. Heat Challenge:

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. This will cause unbound proteins to denature and aggregate.

c. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

d. Protein Quantification and Analysis:

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Conclusion

The design of the linker is a critical aspect of PROTAC development, with a significant impact on both on-target potency and the off-target degradation profile. While flexible linkers like PEG and alkyl chains are widely used, the incorporation of more rigid structures, such as benzyl groups, can offer a strategy to enhance selectivity. The case of ACBI1 suggests that well-designed, conformationally restricted linkers can lead to highly selective protein degraders. However, a comprehensive understanding of the structure-activity relationship for off-target effects requires systematic comparative studies. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly evaluate the selectivity of their PROTAC molecules and to make informed decisions in the drug development process.

References

Navigating the PROTAC Landscape: A Comparative Guide to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) hinges on the strategic selection of an E3 ubiquitin ligase and its corresponding ligand. This choice profoundly influences a PROTAC's degradation efficiency, target selectivity, and overall therapeutic potential. This guide provides a comparative analysis of PROTACs utilizing different E3 ligase ligands, with a focus on the most widely used recruiters: Cereblon (CRBN) and von Hippel-Lindau (VHL), while also touching upon emerging alternatives.

PROTACs are innovative heterobifunctional molecules that function by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1] These molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] While the human genome encodes over 600 E3 ligases, a small fraction have been harnessed for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[3][4]

Performance Comparison of E3 Ligase Ligands

The effectiveness of a PROTAC is not merely a function of the binary binding affinities of its ligands to the target protein and the E3 ligase. The stability and cooperativity of the ternary complex are critical determinants of degradation efficiency.[5] The choice of E3 ligase can significantly impact a PROTAC's potency (DC50, the concentration at which 50% of the target protein is degraded) and its maximal degradation level (Dmax).[4][6]

Below, we present a comparative summary of performance data for PROTACs targeting the same protein but recruiting different E3 ligases. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and variations in linker design and experimental setup can influence outcomes.[4]

Comparative Degradation Data for BRD4-Targeting PROTACs
E3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
CRBN dBET1~100 nM>90%Jurkat
CRBN dBET6PotentSignificantJurkat
VHL MZ1~1-10 nM>90%HeLa
VHL ARV-771PotentSignificantVarious

Note: "Potent" and "Significant" are used where specific numerical values were not provided in the source literature. This table serves as a qualitative comparison, highlighting that high potency can be achieved with both CRBN and VHL recruiters.[4][7]

Comparative Degradation Data for FLT3-Targeting PROTACs
E3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
CRBN PROTAC ALow nM range>90%MV4-11
VHL PROTAC BLow nM range>90%MOLM-14

Note: This table illustrates that for the degradation of FMS-like tyrosine kinase 3 (FLT3), both CRBN and VHL-based PROTACs can achieve high levels of potency and efficacy in acute myeloid leukemia (AML) cell lines.[3]

Key Characteristics of Major E3 Ligase Ligands

The selection between different E3 ligase recruiters involves a trade-off between various factors including their cellular localization, expression levels, and inherent biological functions.

Cereblon (CRBN):

  • Ligands: Derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1]

  • Advantages: Well-established chemistry, readily available building blocks, and have demonstrated high degradation efficiency for a broad range of targets.[] The ligands are generally smaller and possess more drug-like properties compared to some VHL ligands.[1]

  • Disadvantages: CRBN has a broad substrate promiscuity which can lead to off-target effects, particularly the degradation of zinc-finger transcription factors, causing potential immunological side effects.[]

  • Cellular Localization: Primarily nuclear, but can shuttle to the cytoplasm. This allows for targeting of nuclear proteins by leveraging nuclear localization signals.[]

von Hippel-Lindau (VHL):

  • Ligands: Typically derived from the HIF-1α peptide that binds to VHL.

  • Advantages: VHL has a smaller substrate promiscuity window compared to CRBN, which can lead to higher selectivity.[]

  • Disadvantages: VHL expression can be low in certain solid tumors and is regulated by oxygen levels, which could impact degrader potency in hypoxic environments.[] VHL-based degraders might require more optimization to achieve cell permeability for cytoplasmic targets.[]

  • Cellular Localization: Predominantly cytosolic.[]

Inhibitors of Apoptosis Proteins (IAPs):

  • Advantages: Can offer a dual therapeutic benefit by both degrading the target protein and inhibiting the anti-apoptotic function of IAPs.[10] This can be particularly advantageous in oncology.

  • Disadvantages: IAP-recruiting PROTACs can induce their own degradation, which may be a self-limiting factor.[10]

Mouse Double Minute 2 Homolog (MDM2):

  • Advantages: MDM2 is overexpressed in many cancers, making it a selective target for cancer therapy.[11]

  • Disadvantages: The central role of the p53-MDM2 axis in cell cycle regulation raises the potential for complex biological effects.[1]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in the comparative analysis of PROTACs, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, NanoBRET) Synthesis->Ternary_Complex_Assay Cell_Treatment Cell Line Treatment (Dose & Time Course) Binding_Assay->Cell_Treatment Ternary_Complex_Assay->Cell_Treatment Western_Blot Western Blot (DC50 & Dmax) Cell_Treatment->Western_Blot Off_Target_Analysis Off-Target Analysis (Proteomics) Western_Blot->Off_Target_Analysis Data_Analysis Data Analysis & SAR Off_Target_Analysis->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: Experimental workflow for comparing PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are fundamental for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Determination of DC50 and Dmax

Objective: To quantify the reduction in the levels of a target protein following treatment with a PROTAC.

Materials:

  • Appropriate cell line (e.g., MV4-11 for FLT3).[3]

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Cell culture reagents.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates to ensure they are in the exponential growth phase during treatment. Allow cells to attach overnight.[5]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%).[5]

  • Treat the cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[12]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detect the signal using a chemiluminescence substrate and an imaging system.[12]

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.[5]

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[5]

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a biochemical setting.

Materials:

  • Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.

  • Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-cryptate).

  • Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., d2).

  • PROTAC of interest.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • 384-well low-volume microplates.

  • TR-FRET plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare solutions of the purified proteins and antibodies at their optimal concentrations, as determined by titration experiments.

  • Assay Setup: In a 384-well plate, add the purified target protein, the purified E3 ligase, and the PROTAC at various concentrations.

  • Incubation: Incubate the mixture for a specified period (e.g., 1-2 hours) at room temperature to allow for complex formation.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Final Incubation: Incubate for another period (e.g., 1-2 hours) to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in PROTACs.[6] The peak of the curve represents the optimal concentration for ternary complex formation.[13]

Conclusion

The choice of an E3 ligase ligand is a critical decision in the design of a PROTAC, with no single option being universally superior. CRBN and VHL remain the most utilized E3 ligases, each presenting a unique profile of advantages and disadvantages.[] The expanding toolkit of ligands for other E3 ligases, such as IAPs and MDM2, provides valuable alternatives, especially for targets that are challenging for the more established recruiters. A thorough understanding of the target protein's biology, the cellular context, and the inherent properties of the E3 ligase is paramount for the successful development of potent and selective protein degraders. The systematic application of the experimental protocols outlined in this guide will enable researchers to make data-driven decisions in the comparative analysis and optimization of novel PROTACs.

References

Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Stability with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. This guide provides a comprehensive comparison of PROTACs featuring short polyethylene glycol (PEG) linkers against those with alternative linker chemistries, supported by experimental data and detailed protocols to inform rational drug design and preclinical evaluation.

The linker component of a PROTAC, though often considered a simple spacer, plays a pivotal role in its pharmacokinetic profile. Short PEG linkers are frequently employed due to their ability to improve solubility and provide conformational flexibility, which can be advantageous for the formation of a productive ternary complex between the target protein and the E3 ligase. However, the ether bonds within PEG chains can be susceptible to oxidative metabolism in vivo, potentially leading to rapid clearance and reduced exposure.[1][2] This guide delves into the in vivo stability of PROTACs with short PEG linkers and compares them with alternatives such as alkyl and rigid linkers.

Comparative In Vivo Stability: A Data-Driven Overview

While direct head-to-head in vivo comparisons of PROTACs with systematically varied linkers are not abundantly available in the public domain, the existing data from preclinical studies of different PROTACs provide valuable insights into the influence of linker composition on pharmacokinetic parameters.

One of the most well-studied classes of PROTACs targets the Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. Below is a summary of the pharmacokinetic parameters for three prominent BRD4-targeting PROTACs with different linker types.

PROTAC Linker Type Dose & Route Cmax Tmax AUC Half-life (t1/2) Clearance (CL) Volume of Distribution (Vss) Bioavailability (F) Species
ARV-771 PEG-based1 mg/kg IV--0.70 µM·h-24.0 mL/min/kg5.28 L/kg-Mouse
10 mg/kg SC1.73 µM1.0 h7.3 µM·h---100%Mouse
dBET1 PEG-based50 mg/kg IP392 nM0.5 h2109 h*ng/mL (AUC_last)6.69 h (terminal)---Mouse
MZ1 PEG-based5 mg/kg IV--3,760 nM·h1.04 h20.7% of liver blood flow0.38 L/kg-Mouse
5 mg/kg SC2,070 nM0.5 h-2.95 h---Mouse
ARV-110 Rigid (piperidine/piperazine)2 mg/kg IV--1340.5 ± 129.4 ng·h/mL10.6 ± 2.0 h413.6 ± 31.7 mL/h/kg1.8 ± 0.2 L/kg-Rat
5 mg/kg PO129.5 ± 20.7 ng/mL4.0 ± 1.4 h1234.3 ± 189.6 ng·h/mL---18.2 ± 2.8 %Rat

Data compiled from publicly available preclinical studies.[1][3]

The data illustrates that while PEG-linked PROTACs like ARV-771, dBET1, and MZ1 can achieve significant exposure, PROTACs with more rigid linkers, such as ARV-110 which incorporates piperidine and piperazine moieties, have demonstrated oral bioavailability, a highly desirable property for therapeutic candidates.[3][4] The improved metabolic stability of rigid linkers is a key factor contributing to this enhanced pharmacokinetic profile.[2][4]

The Rationale for Linker Modification

The susceptibility of short PEG linkers to in vivo metabolism has driven the exploration of alternative linker strategies to enhance stability. The primary metabolic liabilities of PEG linkers are oxidative reactions, such as O-dealkylation, catalyzed by cytochrome P450 enzymes.[5] To circumvent this, medicinal chemists have employed several strategies:

  • Incorporation of Rigid Moieties: Introducing cyclic structures like piperazine, piperidine, or triazole rings into the linker can shield it from metabolic enzymes and pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[6][7]

  • Replacement with Alkyl Chains: Substituting PEG units with more metabolically robust alkyl chains can improve in vivo half-life, although this may sometimes negatively impact solubility.[2]

  • Linker Length Optimization: The length of the linker is a critical parameter that must be empirically optimized to ensure efficient ternary complex formation while minimizing susceptibility to metabolism.[8]

Experimental Protocols for In Vivo Stability Assessment

A thorough evaluation of the in vivo stability of a PROTAC is crucial for its development. The following protocols outline the key steps for a pharmacokinetic study in a rodent model and the subsequent bioanalysis.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic properties of a PROTAC following intravenous and oral administration.

1. Animal Models and Housing:

  • Use male CD-1 or BALB/c mice, typically 8-12 weeks of age.

  • House the animals in a controlled environment with a standard diet and access to water ad libitum.

2. Compound Formulation and Administration:

  • Intravenous (IV) Administration:

    • Formulate the PROTAC in a vehicle suitable for injection, such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.[1]

    • Administer the formulation as a bolus injection into the tail vein.

  • Oral (PO) Administration:

    • Prepare a suspension or solution of the PROTAC in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the formulation via oral gavage.

3. Blood Sample Collection:

  • Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the retro-orbital plexus or another appropriate site.[3]

  • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation:

  • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes) to separate the plasma.

  • Carefully transfer the supernatant (plasma) to a clean tube and store at -80°C until analysis.

Bioanalytical Method using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying PROTACs in biological matrices due to its high sensitivity and selectivity.

1. Sample Preparation:

  • Thaw the plasma samples on ice.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile containing an internal standard) to the plasma sample.[9]

  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis:

  • Use a suitable C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.[9]

  • Optimize the mass spectrometer parameters for the specific PROTAC and internal standard, using multiple reaction monitoring (MRM) for quantification.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of the PROTAC spiked into blank plasma.

  • Use the calibration curve to determine the concentration of the PROTAC in the unknown samples.

  • Analyze the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin) to calculate key pharmacokinetic parameters.[1]

Visualizing Key Processes

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated Target Poly-ubiquitination Proteasome Proteasome Ubiquitinated Target->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein

Caption: PROTAC-mediated degradation pathway.

PK_Workflow cluster_1 In Vivo Pharmacokinetic Study Workflow Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time Points Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Centrifugation Sample_Storage Sample_Storage Plasma_Separation->Sample_Storage -80°C Sample_Preparation Sample_Preparation Sample_Storage->Sample_Preparation Protein Precipitation LC_MS_MS LC_MS_MS Sample_Preparation->LC_MS_MS Analysis Data_Analysis Data_Analysis LC_MS_MS->Data_Analysis Concentration Data PK_Parameters PK_Parameters Data_Analysis->PK_Parameters

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

The in vivo stability of PROTACs is a multifaceted challenge where the linker plays a decisive role. While short PEG linkers offer advantages in terms of solubility and flexibility, their potential for metabolic degradation necessitates careful consideration and often, optimization. The incorporation of more rigid structural elements or the use of alkyl chains represents viable strategies to enhance in vivo stability and improve pharmacokinetic properties, including oral bioavailability. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and evaluation of next-generation protein degraders with improved in vivo performance.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Short Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. The critical component bridging these two elements is the linker, a short chemical tether whose properties profoundly influence the ADC's efficacy, stability, and safety profile. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, each presenting a unique set of advantages and disadvantages that must be carefully weighed against the therapeutic context. This guide provides an objective, data-driven comparison of these two linker strategies to inform researchers, scientists, and drug development professionals.

Executive Summary

Cleavable linkers are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or changes in pH. This mechanism can lead to a potent "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1][2] However, this reactivity can sometimes lead to premature drug release in circulation, potentially causing off-target toxicity.[3][4]

In contrast, non-cleavable linkers offer enhanced plasma stability, as the payload is only released after the antibody component is fully degraded within the lysosome of the target cell.[3][5] This approach minimizes the risk of off-target toxicity and is well-suited for homogenous tumors with high antigen expression.[1][6] The trade-off is a significantly reduced or absent bystander effect, as the released payload is typically a less permeable amino acid-linker-drug adduct.[1][3]

Comparative Performance Data

The following tables summarize key quantitative parameters from preclinical studies to illustrate the performance differences between ADCs employing cleavable versus non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody and payload are limited in the published literature; the data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity

Linker TypeADC ExampleCell LineTarget AntigenIC50 (ng/mL)Citation
Cleavable (vc-MMAE)Anti-HER2-vc-MMAESK-BR-3 (HER2+++)HER210.5[7]
BT-474 (HER2+++)HER212.3[7]
MCF7 (HER2-)HER2>1000[7]
Non-cleavable (MCC-DM1)Trastuzumab Emtansine (T-DM1)SK-BR-3 (HER2+++)HER28.7[7]
BT-474 (HER2+++)HER211.2[7]
MCF7 (HER2-)HER2>1000[7]

Table 2: Plasma Stability

Linker TypeADC ExampleSpeciesTime Point (days)% Intact ADC RemainingCitation
Cleavable (vc-MMAE)Anti-CD30-vc-MMAEHuman Plasma7~75%[8]
Mouse Plasma7~50%[8]
Non-cleavable (SMCC-DM1)Trastuzumab Emtansine (T-DM1)Human Plasma7>95%[5]

Table 3: In Vivo Efficacy in Xenograft Models

Linker TypeADC ExampleTumor ModelDosingTumor Growth Inhibition (%)Citation
Cleavable (vc-MMAE)Anti-CD30-vc-MMAEKarpas 299 (CD30+)1 mg/kg, single dose98%[1]
Non-cleavable (mc-MMAF)Anti-CD30-mc-MMAFKarpas 299 (CD30+)1 mg/kg, single dose85%[1]

Mechanism of Action and Payload Release

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. This dictates not only where the drug is released but also the form of the active drug, which in turn influences the bystander effect.

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are engineered to be stable in the bloodstream but labile under specific conditions prevalent in the tumor microenvironment or within tumor cells.[9] Common cleavage mechanisms include:

  • Enzyme-sensitive linkers: These often incorporate a peptide sequence, such as the valine-citrulline (Val-Cit) dipeptide, which is selectively cleaved by lysosomal proteases like Cathepsin B that are highly expressed in tumor cells.[9]

  • pH-sensitive linkers: Hydrazone linkers, for instance, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[9]

  • Glutathione-sensitive linkers: These contain a disulfide bond that is readily reduced by the high intracellular concentration of glutathione in tumor cells, releasing the payload.[9]

Upon cleavage, the original, unmodified payload is released. If the payload is membrane-permeable, it can diffuse out of the target cell and kill nearby antigen-negative cells, creating a bystander effect.[1][2]

Non-Cleavable Linkers: Release via Antibody Catabolism

Non-cleavable linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable covalent bond with the payload.[5] The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome.[3][9] This process liberates the payload still attached to the linker and the amino acid residue to which it was conjugated (e.g., lysine-SMCC-DM1).[5] This charged adduct is generally less membrane-permeable, thus limiting its ability to exit the cell and induce a bystander effect.[1]

Visualizing the Mechanisms

Linker_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Endosome_C Endosome/Lysosome (Enzymes, Low pH) ADC_C->Endosome_C Internalization Payload_C Released Free Payload (e.g., MMAE) Endosome_C->Payload_C Linker Cleavage Bystander Bystander Killing of Antigen-Negative Cell Payload_C->Bystander Diffusion ADC_NC ADC (Non-Cleavable Linker) Lysosome_NC Lysosome ADC_NC->Lysosome_NC Internalization Payload_NC Released Payload Adduct (e.g., Lys-MCC-DM1) Lysosome_NC->Payload_NC Antibody Degradation No_Bystander Limited/No Bystander Effect Payload_NC->No_Bystander

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Signaling Pathways of Common Payloads

The ultimate goal of an ADC is to induce apoptosis in the target cancer cell. The released payload achieves this by disrupting critical cellular processes. Two of the most widely used payloads are monomethyl auristatin E (MMAE) and a maytansinoid derivative (DM1).

Both MMAE and DM1 are potent microtubule inhibitors.[10][11] Upon release into the cytoplasm, they bind to tubulin, preventing its polymerization into microtubules.[12] This disruption of the microtubule network is critical as microtubules are essential for forming the mitotic spindle during cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase, which, if prolonged, triggers the intrinsic apoptotic pathway, characterized by the activation of caspases (e.g., caspase-3) and ultimately, programmed cell death.[10][13]

Signaling_Pathway Payload Released Payload (MMAE or DM1) Tubulin Tubulin Polymerization Payload->Tubulin Inhibits Microtubules Microtubule Network Disruption Tubulin->Microtubules Spindle Mitotic Spindle Formation Failure Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Triggers

Caption: Signaling pathway for microtubule-inhibiting ADC payloads.

Experimental Protocols

To aid in the direct comparison of cleavable and non-cleavable linkers, the following are outlines of key experimental methodologies.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a predefined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, cynomolgus monkey) at 37°C.[8][14]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[8]

  • Analyze the samples to quantify the amount of intact ADC and released free payload.

    • Intact ADC: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Ligand-Binding Assays (ELISA) to measure the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.[14]

    • Free Payload: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the released cytotoxic drug in the plasma supernatant after protein precipitation.[15][16]

  • Calculate the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay

Objective: To measure the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Seed cancer cells with varying levels of target antigen expression (e.g., HER2-positive SK-BR-3 and HER2-negative MCF7) in 96-well plates.[7]

  • Treat the cells with a serial dilution of the ADC, the free payload, and a non-targeting antibody control.

  • Incubate for a period that allows for cell division (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 (the concentration that inhibits cell growth by 50%) using a non-linear regression model.[7]

Bystander Effect Assay

Objective: To quantify the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cells in the same well at a defined ratio (e.g., 1:1, 1:3).[17][18] The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.[18]

  • After a suitable incubation period (e.g., 96 hours), use flow cytometry or high-content imaging to quantify the number of viable GFP-labeled (antigen-negative) cells.[17]

  • A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.[18]

Experimental_Workflow cluster_assays Comparative Evaluation ADC_Cleavable ADC with Cleavable Linker Stability Plasma Stability Assay (LC-MS, HIC) ADC_Cleavable->Stability Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) ADC_Cleavable->Cytotoxicity Bystander Bystander Effect Assay (Co-culture) ADC_Cleavable->Bystander Efficacy In Vivo Efficacy Study (Xenograft Model) ADC_Cleavable->Efficacy ADC_NonCleavable ADC with Non-Cleavable Linker ADC_NonCleavable->Stability ADC_NonCleavable->Cytotoxicity ADC_NonCleavable->Bystander ADC_NonCleavable->Efficacy Data Comparative Data Analysis: - Stability (t1/2) - Potency (IC50) - Bystander Killing - Tumor Growth Inhibition Stability->Data Cytotoxicity->Data Bystander->Data Efficacy->Data

Caption: Experimental workflow for comparing linker technologies.

Conclusion

The selection of a cleavable or non-cleavable linker is a nuanced decision that profoundly impacts the therapeutic potential of an ADC. Cleavable linkers offer the advantage of a potent bystander effect, making them suitable for heterogeneous tumors, but this comes with a potential for increased off-target toxicity.[1][3] Non-cleavable linkers provide superior plasma stability and a more favorable safety profile, but their efficacy is largely restricted to antigen-positive cells.[3][5] Ultimately, the optimal choice depends on the specific biological context, including the nature of the target antigen, its expression level and homogeneity, and the characteristics of the tumor microenvironment. A thorough preclinical evaluation, employing the experimental strategies outlined in this guide, is essential for making an informed decision and advancing the development of safe and effective antibody-drug conjugates.

References

A Researcher's Guide to Biophysical Assays for Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

The formation of a stable ternary complex—a structure involving three distinct molecules—is the cornerstone of action for an increasingly important class of therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase, forming a ternary complex[1][2]. The stability and formation kinetics of this complex are critical determinants of a PROTAC's efficacy. Therefore, accurately measuring these parameters is essential for drug development professionals.

This guide provides an objective comparison of key biophysical assays used to characterize ternary complex formation, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). We present supporting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most appropriate technique for their needs.

Signaling Pathway: PROTAC-Induced Ternary Complex Formation

The diagram below illustrates the fundamental mechanism of a PROTAC, which physically links a target Protein of Interest (POI) and an E3 Ligase to form a ternary complex. This proximity facilitates the transfer of ubiquitin (Ub) to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Binary Binding cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary POI : PROTAC : E3 Ternary Complex PROTAC->Ternary Induces Proximity E3 E3 Ligase E3->PROTAC Ub Ubiquitination Ternary->Ub Facilitates Degradation Proteasomal Degradation Ub->Degradation Leads to

Caption: PROTAC-induced ternary complex formation and subsequent protein degradation pathway.

Comparative Analysis of Key Biophysical Assays

Choosing the right assay depends on the specific questions being asked, such as the need for kinetic versus thermodynamic data, throughput requirements, and sample availability.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index near a sensor surface to monitor biomolecular interactions in real-time.[1][3] It is highly sensitive and provides detailed kinetic data, including association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) is calculated. For ternary complex analysis, one protein (e.g., the E3 ligase) is immobilized on the sensor chip, and the binding of the second protein (the target) is measured in the absence (binary) and presence (ternary) of the PROTAC.[4]

  • Advantages : Provides high-quality kinetic and affinity data (k_a, k_d, K_D); label-free; real-time monitoring.[1][2]

  • Disadvantages : Can be sensitive to buffer composition and DMSO; potential for protein immobilization to affect activity; risk of the "hook effect" at high analyte concentrations.[4][5]

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from a biosensor tip.[6][7] As molecules bind to the sensor surface, the layer thickness increases, causing a wavelength shift that is proportional to the bound mass. The workflow is similar to SPR, where a ligand is immobilized on a disposable biosensor tip, which is then dipped into wells containing the analyte.[7]

  • Advantages : Higher throughput than SPR and ITC; disposable sensors minimize cross-contamination; less sensitive to refractive index changes from buffer and DMSO than SPR.[8]

  • Disadvantages : Generally lower sensitivity than SPR, making it challenging to measure small molecule binding or very fast kinetics. It is often used to assess ternary complex formation but not binary interactions between proteins and small molecule PROTACs.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[9][] It is the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[9][11] For ternary complex studies, a solution of one protein and the PROTAC can be titrated into a cell containing the other protein.

  • Advantages : Provides a complete thermodynamic profile; label-free and in-solution, avoiding immobilization artifacts; directly measures binding stoichiometry.[9][12]

  • Disadvantages : Low throughput; requires large amounts of highly concentrated and pure sample; sensitive to buffer mismatch and solubility issues.[1][2]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought close together.[13] In the context of ternary complexes, the target protein and E3 ligase are each labeled with a compatible FRET fluorophore (e.g., via tagged antibodies). The addition of an effective PROTAC brings the fluorophores into proximity, generating a FRET signal.[14][15]

  • Advantages : High throughput and suitable for screening; highly sensitive; homogeneous (in-solution) assay format.

  • Disadvantages : Requires labeling of proteins, which can potentially interfere with binding; provides an indirect measurement of binding, yielding apparent affinity rather than true kinetic or thermodynamic constants.

Quantitative Data Comparison

The following table summarizes experimental data for the well-characterized ternary complex formed by the PROTAC MZ1 , the E3 ligase Von Hippel-Lindau (VHL) , and the second bromodomain of BRD4 (BRD4-BD2) . This system exhibits positive cooperativity, where the binding of all three components together is stronger than the individual binary interactions. The cooperativity factor (α) is calculated as K_D (binary) / K_D (ternary).[4][16]

AssayInteraction TypeLigandAnalyteK_D (nM)Cooperativity (α)Reference
SPR BinaryImmobilized VHLMZ129N/A[5]
TernaryImmobilized VHLMZ1 + BRD4-BD2126[4][8]
BinaryImmobilized VHLARV771~60N/A[17]
BLI TernaryImmobilized VHLMZ1 + BRD4-BD22.8N/A[8]
ITC BinaryVHLMZ166N/A[5]
TernaryVHLMZ1 + BRD4-BD2415[4][8]

Note: K_D values can vary between studies and techniques due to different experimental conditions (e.g., buffer, temperature, protein constructs). BLI is often not sensitive enough for binary interactions with small molecules.[8]

Experimental Workflow Comparison

The following diagram outlines the typical experimental workflows for the four discussed biophysical assays, highlighting the key differences in their procedures.

Assay_Workflows Comparative Experimental Workflows cluster_SPR Surface Plasmon Resonance (SPR) cluster_BLI Bio-Layer Interferometry (BLI) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_FRET Time-Resolved FRET (TR-FRET) spr1 1. Immobilize Ligand (e.g., E3 Ligase) on Sensor Chip spr2 2. Prepare Analyte (e.g., PROTAC + Target) spr1->spr2 spr3 3. Inject Analyte over Sensor Surface spr2->spr3 spr4 4. Real-time Detection of Refractive Index Change spr3->spr4 spr5 5. Data Output: Sensorgram (RU vs. Time) spr4->spr5 spr6 6. Analysis: Kinetics (ka, kd), Affinity (KD) spr5->spr6 bli1 1. Immobilize Ligand (e.g., E3 Ligase) on Biosensor Tip bli2 2. Prepare Analytes in 96/384-well Plate bli1->bli2 bli3 3. Dip Sensor into Wells (Baseline, Association, Dissociation) bli2->bli3 bli4 4. Real-time Detection of Wavelength Shift bli3->bli4 bli5 5. Data Output: Sensorgram (nm shift vs. Time) bli4->bli5 bli6 6. Analysis: Kinetics (ka, kd), Affinity (KD) bli5->bli6 itc1 1. Load Macromolecule (e.g., E3 Ligase) into Cell itc2 2. Load Ligand (e.g., PROTAC + Target) into Syringe itc1->itc2 itc3 3. Titrate Syringe Contents into Cell with Injections itc2->itc3 itc4 4. Direct Detection of Heat Change (μcal/sec) itc3->itc4 itc5 5. Data Output: Titration Peak Plot itc4->itc5 itc6 6. Analysis: Thermodynamics (KD, ΔH, ΔS, n) itc5->itc6 fret1 1. Label Proteins (E3 & Target) with Donor/Acceptor Fluorophores fret2 2. Mix Labeled Proteins and PROTAC in Plate fret1->fret2 fret3 3. Incubate to Allow Complex Formation fret2->fret3 fret4 4. Excite Donor Fluorophore & Measure Emission fret3->fret4 fret5 5. Data Output: FRET Ratio (Acceptor/Donor) fret4->fret5 fret6 6. Analysis: Apparent Affinity, IC50 fret5->fret6

Caption: Step-by-step comparison of experimental workflows for major biophysical assays.

Detailed Experimental Protocols

The following are generalized protocols for assessing the VHL:MZ1:BRD4 ternary complex. Researchers should optimize concentrations and buffer conditions for their specific system.

Protocol 1: Surface Plasmon Resonance (SPR)

(Adapted from protocols described in multiple sources[4][8][17])

  • Immobilization:

    • Immobilize biotinylated VCB (VHL/Elongin C/Elongin B) complex onto a streptavidin-coated sensor chip to a level of approximately 200-400 Response Units (RU).

    • Use one flow cell as a reference surface (no immobilized protein).

  • Analyte Preparation:

    • For binary analysis, prepare a dilution series of MZ1 (e.g., 1.6 nM to 1000 nM) in running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20 and 2% DMSO).

    • For ternary analysis, prepare a dilution series of MZ1. To each MZ1 concentration, add a constant, near-saturating concentration of BRD4-BD2 (e.g., 2 µM) to pre-form the binary MZ1:BRD4-BD2 complex.[4]

  • Binding Measurement:

    • Perform experiments at a constant temperature (e.g., 25°C).

    • Use a single-cycle kinetic (SCK) format for ternary measurements due to the slow dissociation rate of highly cooperative complexes.[4] This involves injecting the five analyte concentrations sequentially without regeneration steps in between.

    • Inject the analyte solutions over the reference and active flow cells at a defined flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 s), followed by a long dissociation phase (e.g., 600 s) with running buffer.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine k_a, k_d, and K_D.

Protocol 2: Bio-Layer Interferometry (BLI)

(Adapted from a protocol described in JoVE[8])

  • Sensor Hydration & Baseline:

    • Hydrate streptavidin (SA) coated biosensors in running buffer (e.g., HEPES-based buffer with 2% DMSO) for at least 10 minutes.

    • Establish a baseline by dipping the sensors into buffer-containing wells of a 96-well plate for 60 seconds.

  • Immobilization:

    • Immerse the sensors in a well containing biotinylated VHL complex (e.g., 1.5 µg/mL) for approximately 80 seconds to achieve a loading level of 1-3 nm.

    • Establish a second baseline in buffer for 60 seconds.

  • Binding Measurement:

    • Association: Move the sensors to wells containing a fixed concentration of BRD4-BD2 (e.g., 2 µM) and a varying concentration of MZ1 (e.g., 0 nM to 100 nM) for 300 seconds. A "0 nM" well serves as a reference sensor.[8]

    • Dissociation: Transfer the sensors to buffer-only wells and measure for 600 seconds.

  • Data Analysis:

    • Align the data to the baseline and subtract the reference sensor data.

    • Fit the curves globally using a 1:1 binding model to obtain k_on, k_off, and K_D values.

Protocol 3: Isothermal Titration Calorimetry (ITC)

(Adapted from protocols described in multiple sources[8][11][18])

  • Sample Preparation:

    • Dialyze all proteins extensively into the identical buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Buffer mismatch is a major source of error.[11]

    • Degas all solutions before use.

    • Cell: Prepare VHL at a concentration of 5-20 µM.

    • Syringe: For ternary analysis, prepare MZ1 at a concentration 10-15 times that of the cell protein, and add BRD4-BD2 at an equimolar concentration to the MZ1. Ensure the final DMSO concentration is matched between the cell and syringe.

  • Titration:

    • Perform the experiment at 25°C with a stirring speed of 600-750 RPM.[19]

    • Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL at 120-150 second intervals.

  • Data Analysis:

    • Integrate the heat-rate peaks to obtain the heat change per injection.

    • Subtract the heat of dilution (determined from a separate ligand-into-buffer titration).

    • Fit the resulting binding isotherm to a single-site binding model to determine the stoichiometry (n), binding constant (K_A, from which K_D is calculated), and enthalpy (ΔH).

Protocol 4: Time-Resolved FRET (TR-FRET)

(Adapted from a protocol described in ACS Pharmacol. & Transl. Sci.[14][15])

  • Reagent Preparation:

    • Use a GST-tagged BRD protein and a His-tagged E3 ligase complex (e.g., His-CRBN/DDB1).

    • Use a Tb-conjugated anti-GST antibody as the FRET donor and an AF488-conjugated anti-His antibody as the FRET acceptor.

    • Prepare all reagents and compound dilutions in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).[14]

  • Assay Procedure (384-well plate):

    • Add the PROTAC compound dilutions to the wells.

    • Add the protein/antibody mixture. Final optimized concentrations might be: 2 nM GST-BRD2(BD1), 8 nM His-CRBN(DDB1), 2 nM Tb-anti-GST, and 4 nM AF488-anti-His.[15]

    • Shake the plate for 1 minute and centrifuge for 1 minute.

  • Measurement:

    • Incubate the plate in the dark at room temperature for a set period (e.g., 180 minutes) to allow the reaction to reach equilibrium.[15]

    • Read the plate on a TR-FRET-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the ratio against the PROTAC concentration. The data typically produces a bell-shaped curve due to the "hook effect," where at high concentrations, binary complexes dominate over the ternary complex.[20]

References

The Impact of a Single Ethylene Glycol Unit on PROTAC Selectivity: A Case Study

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how a seemingly minor linker modification dramatically alters the selectivity of a lapatinib-based PROTAC, shifting its degradation profile from a dual EGFR/HER2 degrader to a selective EGFR degrader.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide explores a compelling case study that highlights the profound impact of a single ethylene glycol unit within the linker on the selectivity of a PROTAC.

A study by Burslem and colleagues provides a striking example of this principle. They designed a PROTAC based on the dual EGFR and HER2 kinase inhibitor, lapatinib. Initially, a PROTAC with an alkyl linker (PROTAC 1) was synthesized, which effectively induced the degradation of both EGFR and HER2. However, the simple extension of this linker by a single ethylene glycol unit (PROTAC 2) resulted in a dramatic shift in selectivity, with the new PROTAC selectively degrading EGFR while sparing HER2.

Comparative Performance of Lapatinib-Based PROTACs

The quantitative data below summarizes the degradation profiles of the two PROTACs against EGFR and HER2 in OVCAR8 cells, which express both receptors.

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)
PROTAC 1 AlkylEGFR100-300>95
HER2100-300>95
PROTAC 2 Alkyl + 1x Ethylene GlycolEGFR300-1000>95
HER2No DegradationN/A

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Cell Culture and Lysis

OVCAR8 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. For degradation experiments, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the cells were treated with the indicated concentrations of PROTACs or DMSO as a vehicle control for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

Western Blotting for Protein Degradation

Cell lysates were cleared by centrifugation, and protein concentration was determined using a BCA assay. Equal amounts of protein (20-30 µg) were resolved by SDS-PAGE and transferred to a nitrocellulose membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against EGFR, HER2, and a loading control (e.g., GAPDH or β-actin). After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.

Visualizing the Molecular Landscape

EGFR and HER2 Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play crucial roles in cell growth, proliferation, and survival. Upon ligand binding (for EGFR) or heterodimerization, these receptors activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Dysregulation of these pathways is a hallmark of many cancers.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates HER2 HER2 HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR and HER2 signaling pathways leading to cell proliferation and survival.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC typically follows a standardized workflow to determine its efficacy and selectivity in degrading a target protein.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow A Cell Seeding (e.g., OVCAR8) B PROTAC Treatment (Varying Concentrations) A->B C Cell Lysis (24h post-treatment) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE & Western Blot D->E F Immunodetection (Primary & Secondary Antibodies) E->F G Data Analysis (Densitometry, DC50, Dmax) F->G

Caption: A standard experimental workflow for assessing PROTAC-mediated protein degradation.

This case study powerfully demonstrates that even subtle modifications to the linker can have a profound impact on the biological activity of a PROTAC. The addition of a single, flexible ethylene glycol unit was sufficient to disrupt the productive ternary complex formation between the lapatinib-based PROTAC, HER2, and the E3 ligase, while maintaining the ability to degrade EGFR. This underscores the critical importance of linkerology in the rational design of selective and potent protein degraders. Researchers and drug developers must consider the linker not as a passive spacer, but as an active component that can be fine-tuned to achieve desired therapeutic outcomes.

Safety Operating Guide

Proper Disposal of Benzyl-PEG1-propanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handle a wide array of chemical compounds daily. Among these, PROTAC linkers like Benzyl-PEG1-propanol are increasingly utilized. Ensuring the safe and environmentally responsible disposal of such reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

While a specific Safety Data Sheet (SDS) for every PEGylated compound may not always be readily available, the disposal protocols are largely informed by the hazardous properties of its constituent parts, in this case, the benzyl alcohol moiety. The polyethylene glycol (PEG) component primarily influences the compound's solubility but does not significantly alter the fundamental disposal requirements of the benzyl group.

Summary of Key Safety and Disposal Information

For quick reference, the following table summarizes the essential safety precautions and disposal recommendations for this compound.

ParameterInformationCitation
Primary Disposal Route Dispose of contents and container to an approved waste disposal facility.[1]
Spill Containment Mix with sand or similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal.[2][3]
Environmental Precautions Do not allow material to enter drains or water courses.[2][4]
Personal Protective Equipment (PPE) Wear suitable protective gloves, clothing, and eye/face protection. Use in a chemical fume hood.[1][2]
Incompatible Materials Oxidizing agents.[1]
Conditions to Avoid Heat, flames, and sparks.[1]

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe handling and disposal of this compound waste. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste (Unused reagent, contaminated materials) B Segregate Waste at Source A->B C Label Waste Container Clearly ('Hazardous Waste', 'this compound') B->C D Store in a Designated, Well-Ventilated Area C->D Transfer to Storage E Ensure Container is Tightly Sealed D->E F Store Away from Incompatible Materials (e.g., Oxidizing Agents) D->F G Arrange for Professional Disposal F->G Schedule Pickup H Contact Institutional EHS or Licensed Waste Contractor G->H I Document Waste Transfer H->I

Caption: Workflow for the proper disposal of this compound waste.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for waste collection, spill management, and final disposal.

1. Waste Collection and Segregation:

  • Pure this compound: Collect any unused or waste this compound in its original container or a designated, chemically compatible, and sealable waste container.

  • Contaminated Materials: Any labware, personal protective equipment (PPE), or absorbent materials that have come into contact with this compound should be considered contaminated.[5] These items must be collected in a separate, clearly labeled, and sealed waste bag or container.

  • Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain.[4] Collect the solution in a properly labeled, sealed container.

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: For a large spill or a spill in a poorly ventilated area, evacuate all personnel and ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material such as sand, diatomaceous earth, or vermiculite to contain the spill.[2][3]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Clean the Area: Decontaminate the spill area with soap and water. All cleaning materials should also be collected for disposal as hazardous waste.

3. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from heat, flames, and sparks.[1]

  • Ensure that all waste containers are tightly sealed to prevent leaks or the release of vapors.

  • Store this compound waste away from incompatible materials, especially strong oxidizing agents.[1]

4. Final Disposal:

  • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for collection.

  • Provide a detailed inventory of the waste to the disposal personnel.

By adhering to these procedures, you will ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals present in your waste stream.

References

Essential Safety and Operational Guide for Handling Benzyl-PEG1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Precautionary Statements

Benzyl-PEG1-propanol should be handled with care, assuming hazards similar to benzyl alcohol. It is harmful if swallowed or inhaled and can cause serious eye irritation.[3]

Precautionary Statements:

  • Prevention: Avoid breathing mist, vapors, or spray.[3] Wash hands and skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Use only in a well-ventilated area or outdoors.[3] Wear protective gloves, eye protection, and face protection.[4]

  • Response: If swallowed, call a poison center or doctor.[3] Rinse mouth.[3] If inhaled, move the person to fresh air and keep them comfortable for breathing.[3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical advice.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment when handling this compound is provided below.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or face shield.[3]Protects against splashes and eye irritation.[3]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential absorption.
Skin/Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes skin exposure to spills or splashes.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or for large spills.[4]Reduces the risk of inhaling harmful vapors.[4]
Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Aspect Procedure
Handling Ensure adequate ventilation.[3] Avoid contact with skin, eyes, and clothing.[5] Keep away from heat, sparks, and open flames.[5]
Storage Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3] Keep the container tightly closed.[3] Store away from incompatible materials such as strong oxidizing agents.[6]
Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Action Protocol
Containment Stop the leak if it is safe to do so.[3] Prevent entry into waterways, sewers, and confined areas.[3]
Clean-up Absorb the spill with an inert, non-combustible material like sand or earth.[3] Collect the absorbed material into a suitable, labeled container for disposal.[2][3]
Decontamination Clean the contaminated surface with soap and water.[2]
Ventilation Ensure the area is well-ventilated.[3]

Operational and Disposal Plan

A systematic approach to the use and disposal of this compound is essential for safety and regulatory compliance.

Experimental Workflow and Waste Segregation

The following diagram illustrates the logical workflow from chemical handling to final disposal.

Workflow for Handling and Disposal of this compound cluster_use Experimental Use cluster_disposal Disposal A Review SDS and Safety Protocols B Don Personal Protective Equipment (PPE) A->B C Handle in a Well-Ventilated Area (e.g., Fume Hood) B->C D Use in PROTAC Synthesis or other applications C->D E Unused/Waste This compound D->E F Contaminated Labware (pipettes, vials, etc.) D->F G Contaminated PPE (gloves, etc.) D->G H Store in a Labeled, Sealed Hazardous Waste Container E->H F->H G->H I Arrange for Professional Waste Disposal Service H->I J Document Waste for Regulatory Compliance I->J

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Protocol

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection :

    • Pure Chemical : Collect any unused or waste this compound in its original container or a designated, chemically compatible, and sealed waste container.[2]

    • Contaminated Materials : Any items that have come into contact with the chemical, such as gloves, absorbent pads, and labware, should be considered contaminated and collected in a separate, sealed waste container.[2]

  • Waste Storage :

    • Store waste containers in a cool, dry, and well-ventilated area.

    • Ensure containers are clearly labeled as hazardous waste and specify the contents.

    • Keep waste containers away from incompatible materials, especially strong oxidizing agents.[2]

  • Final Disposal :

    • Do not dispose of this compound down the drain.[2][5]

    • Arrange for the collection of all waste containing this chemical by your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.[2][6]

    • Ensure that the disposal method complies with all local, state, and federal regulations.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-PEG1-propanol
Reactant of Route 2
Reactant of Route 2
Benzyl-PEG1-propanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.